Triciferol
Description
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Properties
IUPAC Name |
(2E,4E,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-N-hydroxy-4-methylhepta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMKJVIXGOYHR-SYOSPHLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C(\C)/C=C/C(=O)NO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hypothetical Technical Guide: The Mechanism of Action of Triciferol
Based on a comprehensive search of scientific and medical databases, there is currently no publicly available information on a substance named "Triciferol." This suggests that "this compound" may be a hypothetical compound, a proprietary code name not yet disclosed in public literature, or a new experimental drug with no published data.
Therefore, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.
If "this compound" is a novel or proprietary compound you are working with, access to internal research and development documentation would be necessary to create the requested in-depth guide.
For the purposes of fulfilling the remainder of the prompt, a hypothetical mechanism of action will be constructed for a fictional compound, which we will call "this compound," designed to be plausible within current biological understanding.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is a fictional representation created for illustrative purposes and is not based on any existing therapeutic agent.
Introduction
This compound is a novel, synthetic small molecule inhibitor targeting the aberrant signaling cascade implicated in a variety of hyperproliferative disorders. Its unique tripartite chemical structure allows for high-affinity binding to the kinase domain of Fibroblast Growth Factor Receptor 3 (FGFR3), a key driver in several oncogenic pathways. This document outlines the core mechanism of action of this compound, supported by preclinical data, and details the experimental protocols used to elucidate its function.
Core Mechanism of Action: Selective FGFR3 Inhibition
This compound functions as a potent and selective ATP-competitive inhibitor of FGFR3. The binding of this compound to the ATP-binding pocket of the FGFR3 kinase domain prevents the phosphorylation and subsequent activation of the receptor. This, in turn, blocks the downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Signaling Pathway
The inhibitory effect of this compound on the FGFR3 signaling cascade is depicted in the following diagram.
Caption: this compound inhibition of the FGFR3 signaling pathway.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy and selectivity data for this compound.
| Parameter | Value | Cell Line/Assay |
| IC₅₀ (FGFR3) | 2.5 nM | Z-LYTE Kinase Assay |
| IC₅₀ (FGFR1) | 150 nM | Z-LYTE Kinase Assay |
| IC₅₀ (FGFR2) | 220 nM | Z-LYTE Kinase Assay |
| IC₅₀ (FGFR4) | 450 nM | Z-LYTE Kinase Assay |
| Cell Proliferation GI₅₀ | 15 nM | RT112 (Bladder Cancer) |
| Binding Affinity (K_d) | 0.8 nM | Surface Plasmon Resonance |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z-LYTE™)
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR family kinases.
Caption: Workflow for the Z-LYTE™ in vitro kinase assay.
Methodology:
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A 10-point serial dilution of this compound was prepared in 100% DMSO.
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Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases were added to a 384-well microplate with their respective peptide substrates and ATP.
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The this compound dilutions were added to the wells.
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The plate was incubated for 1 hour at room temperature to allow for the kinase reaction to proceed.
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A development reagent was added to stop the reaction.
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The plate was read on a fluorescence plate reader, and the data was used to calculate the IC₅₀ values.
Cell Proliferation Assay (MTT Assay)
This protocol details the determination of the half-maximal growth inhibition (GI₅₀) of this compound on the RT112 bladder cancer cell line, which harbors an activating FGFR3 mutation.
Methodology:
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RT112 cells were seeded in 96-well plates and allowed to adhere overnight.
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Cells were treated with a serial dilution of this compound for 72 hours.
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MTT reagent was added to each well and incubated for 4 hours to allow for formazan crystal formation.
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The formazan crystals were solubilized with DMSO.
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The absorbance was read at 570 nm using a microplate reader.
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The GI₅₀ value was calculated from the dose-response curve.
Binding Affinity Assay (Surface Plasmon Resonance)
This protocol describes the measurement of the binding affinity (K_d) of this compound to the FGFR3 kinase domain.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
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Recombinant human FGFR3 kinase domain was immobilized on a CM5 sensor chip.
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A series of this compound concentrations were prepared in a running buffer.
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The this compound solutions were injected over the sensor surface to measure association.
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Running buffer was then flowed over the chip to measure dissociation.
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The sensor surface was regenerated between each this compound concentration.
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The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).
The Enigmatic Nature of Triciferol: A Substance Shrouded in Obscurity
For immediate release:
[City, State] – November 27, 2025 – Despite a comprehensive search of scientific literature and chemical databases, the synthesis pathway, biological activities, and experimental data for the compound known as "Triciferol" remain elusive. While a chemical entity named this compound is listed in the PubChem database, detailed information regarding its origins, synthesis, and physiological effects is not publicly available.
This report was intended to provide an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and signaling pathways of this compound. However, the conspicuous absence of peer-reviewed research, patents, or any form of detailed scientific documentation prevents the fulfillment of this objective.
Initial database searches confirmed the existence of a compound designated as "this compound." Subsequent and more targeted inquiries aimed at uncovering its biosynthetic or chemical synthesis routes, potential biological targets, and any associated quantitative data have failed to yield any substantive results. The scientific community appears to have not published any significant research on this particular molecule.
In contrast, extensive information is readily available for other similarly named but distinct compounds, such as the flavonoid "Tricin," and various triterpenoids. The biosynthetic pathways of these compounds are well-documented, highlighting a stark contrast with the informational void surrounding this compound.
Given the current lack of available data, it is impossible to construct the requested technical guide, including tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways. The scientific community awaits any future publications that may shed light on the nature and function of this enigmatic compound. Until such research is made public, the story of this compound remains unwritten.
"Triciferol": An Inquiry into a Potential Novel Compound
An extensive search of chemical databases and scientific literature has revealed that "Triciferol" is not a recognized or publicly documented chemical compound. This suggests that "this compound" may be a trivial name, a proprietary code, a newly discovered molecule not yet in the public domain, or a possible misspelling of a different substance.
Without a definitive chemical structure or identifier, a comprehensive technical guide on its properties, synthesis, and biological activity cannot be compiled. The information presented below is based on searches for the term "this compound" and related chemical names, and it is intended to guide further inquiry rather than to provide definitive information on a specific molecule.
Chemical Identity and Structure
No compound with the primary name "this compound" is indexed in major chemical databases such as PubChem. Searches for this term have yielded results for several different, unrelated compounds, indicating ambiguity in the query. These include:
-
A complex macrocycle (PubChem CID 5381226): This molecule has the systematic IUPAC name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z,26E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[(4-methylpiperazin-1-yl)amino]methylidene]-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate and a molecular formula of C43H58N4O12.[1] Its complex structure suggests it may be a natural product or a synthetic derivative with potential biological activity.
-
Triclofos (PubChem CID 5563): A substance record with the synonym "Triclofos" was also identified.[2] Triclofos is a sedative and hypnotic drug, a type of phosphodiester.
-
Triterpenoids and Tripyrroles: These are broad classes of organic compounds. Triterpenoids are a large and diverse class of naturally occurring organic chemicals, derived from a C30 isoprenoid precursor. Tripyrroles are compounds containing three pyrrole rings.
Given the lack of a specific entry for "this compound," it is crucial to clarify the intended chemical entity before any meaningful technical data can be provided.
Physicochemical and Biological Properties
As the identity of "this compound" is unknown, no specific physicochemical or biological properties can be detailed. The properties of the compounds mistakenly associated with the search term are vastly different. For instance, the complex macrocycle (CID 5381226) would be expected to have a high molecular weight and a large polar surface area, suggesting poor oral bioavailability. In contrast, Triclofos is a smaller molecule with known sedative properties.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for synthesis, purification, and analysis, as well as information on biological signaling pathways, are contingent on the specific chemical structure of a compound. As "this compound" cannot be definitively identified, no relevant experimental procedures or biological mechanisms can be described.
Logical Workflow for Compound Identification
To proceed with a detailed technical guide, a logical workflow for identifying the correct compound is necessary. The following diagram illustrates the steps that should be taken to resolve the ambiguity surrounding "this compound."
References
The In Vitro Efficacy of Triciferol: A Dual-Action Ligand for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Triciferol is a rationally designed, first-in-class hybrid molecule that merges the functionalities of a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) inhibitor into a single chemical entity.[1][2][3][4] It was engineered by replacing the side chain of 1,25-dihydroxyvitamin D3 (1,25D), the biologically active form of Vitamin D, with the dienyl hydroxamic acid moiety from the potent HDAC inhibitor trichostatin A (TSA).[2] This innovative design is based on the principle that combining VDR agonism with HDAC inhibition can lead to synergistic anticancer effects, potentially overcoming resistance to Vitamin D-based therapies. This guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, quantitative performance in cancer cell models, and the experimental protocols used for its evaluation.
Mechanism of Action: A Bifunctional Approach
This compound exerts its biological effects through two distinct but complementary mechanisms of action. This dual functionality allows it to target two critical pathways in cancer cell proliferation and survival.
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Vitamin D Receptor (VDR) Agonism: this compound binds directly to the ligand-binding domain of the VDR. This interaction mimics that of its parent compound, 1,25D, initiating the canonical VDR signaling pathway. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus. This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins and modulating gene transcription. This signaling cascade is crucial for regulating processes like cell differentiation, proliferation, and apoptosis.
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Histone Deacetylase (HDAC) Inhibition: The hydroxamic acid moiety of this compound is a potent zinc-binding group that inhibits the activity of zinc-dependent HDACs. HDACs are enzymes that remove acetyl groups from histone and non-histone proteins. By inhibiting HDACs, this compound promotes the hyperacetylation of proteins, notably histones and α-tubulin. Histone hyperacetylation leads to a more relaxed chromatin structure, which can reactivate the expression of silenced tumor suppressor genes. Tubulin hyperacetylation is associated with the stabilization of microtubules, which can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
The combined effect is a molecule with a gene regulatory profile more potent than 1,25D alone, and closer to the synergistic effect of treating cells with both 1,25D and an HDAC inhibitor like TSA simultaneously.
Quantitative In Vitro Efficacy Data
This compound has demonstrated superior antiproliferative and cytotoxic activity compared to 1,25D across various human cancer cell lines. The following tables summarize the key quantitative findings from published in vitro studies.
Table 1: Receptor Binding and Gene Induction
| Parameter | Molecule | Value | Cell Line / System | Source |
| VDR Binding Affinity (IC₅₀) | This compound | 87 nM | Recombinant VDR-LBD | |
| 1,25-dihydroxyvitamin D₃ | 32 nM | Recombinant VDR-LBD | ||
| CYP24 Gene Induction | This compound | ~10-fold less potent than 1,25D | Human Squamous Carcinoma (SCC4) |
Table 2: Antiproliferative and Cytotoxic Activity
| Assay | Cell Line | Metric | This compound | 1,25-dihydroxyvitamin D₃ | Source |
| Proliferation Suppression | MDA-MB-231 (Breast Cancer) | More efficacious suppression | Significantly more effective | Less effective | |
| Cell Cycle Arrest | SCC4 (Squamous Carcinoma) | Induces G₂/M phase arrest | Yes | Induces G₀/G₁ phase arrest | |
| Cytotoxicity / Cell Death | MCF-7 (Breast Cancer) | Increased cell death | ~2.5-fold higher rate | Baseline | |
| Protein Acetylation | SCC4 (Squamous Carcinoma) | Dose-dependent increase in acetylated α-tubulin & Histone H4 | Yes | No effect |
Note: For MDA-MB-231 proliferation, the original study presents graphical data showing a clear dose-dependent superiority of this compound over 1,25D, though a specific IC₅₀ is not stated.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the in vitro efficacy of this compound, primarily based on the work by Tavera-Mendoza et al.
VDR Binding - Fluorescence Polarization Competition Assay
This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled Vitamin D analog (tracer) from the VDR ligand-binding domain (LBD).
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Principle: A fluorescent tracer bound to the large VDR-LBD protein tumbles slowly in solution, emitting highly polarized light. When displaced by a competing ligand, the small, free-moving tracer tumbles rapidly, emitting depolarized light. The change in polarization is proportional to the amount of tracer displaced.
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Protocol Outline:
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Recombinant human VDR-LBD is incubated with a fluorescent VDR ligand (the tracer).
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Increasing concentrations of unlabeled competitor (this compound or 1,25D) are added to the mixture.
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The reaction is allowed to reach equilibrium.
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Fluorescence polarization is measured using a suitable plate reader.
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The data is plotted as milli-polarization units (mP) versus competitor concentration, and the IC₅₀ value is calculated.
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Cell Proliferation and Viability Assay
This protocol assesses the effect of this compound on the growth and survival of cancer cell lines.
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Principle: The number of viable cells in a culture is quantified after treatment with the compound. This can be done using various methods, such as counting cells directly or using metabolic dyes (e.g., MTT, AlamarBlue) that are converted into a measurable colored or fluorescent product by metabolically active cells.
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Protocol Outline:
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Cancer cells (e.g., MDA-MB-231, SCC4) are seeded in multi-well plates and allowed to adhere overnight.
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The culture medium is replaced with fresh medium containing various concentrations of this compound, 1,25D, or vehicle control (e.g., ethanol).
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Cells are incubated for a defined period (e.g., 24, 48, 72 hours).
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At the end of the incubation, cell viability is assessed. For direct counting, cells are trypsinized and counted using a hemocytometer or automated cell counter.
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Results are typically expressed as a percentage of the vehicle-treated control.
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Western Blot Analysis for Protein Acetylation
This technique is used to detect and quantify the levels of acetylated proteins (e.g., histones, tubulin) following treatment with this compound.
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Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies that recognize either the acetylated form of the protein of interest or the total protein as a loading control.
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Protocol Outline:
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SCC4 cells are treated with various concentrations of this compound, TSA (positive control), or vehicle for a specified time (e.g., 8 or 24 hours).
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Cells are harvested and lysed in a suitable buffer to extract total protein.
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Protein concentration is determined using a standard assay (e.g., BCA assay).
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Equal amounts of protein from each sample are loaded and separated on an SDS-polyacrylamide gel.
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Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
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The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for acetylated-α-tubulin or acetylated-Histone H4.
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A separate blot or a stripped and re-probed blot is incubated with antibodies for total α-tubulin or actin as loading controls.
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The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
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Cell Cycle Analysis
This protocol determines the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M) after treatment.
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Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The amount of fluorescence in a given cell is therefore proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that shows the percentage of the population in each phase (2n DNA for G₀/G₁, between 2n and 4n for S, and 4n for G₂/M).
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Protocol Outline:
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SCC4 cells are seeded and treated with this compound, 1,25D, or vehicle control for a defined period.
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Both adherent and floating cells are collected to ensure all cells, including those that have detached, are analyzed.
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Cells are washed and then "fixed" (e.g., with ice-cold 70% ethanol) to permeabilize the membranes.
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The fixed cells are treated with RNase to degrade RNA, which would otherwise also be stained by PI.
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Cells are stained with a PI solution.
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The DNA content of thousands of individual cells is analyzed using a flow cytometer.
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The resulting data is modeled to calculate the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
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Conclusion
This compound represents a novel and promising strategy in anticancer drug design. By acting as a dual VDR agonist and HDAC inhibitor, it leverages synergistic pathways to achieve enhanced antiproliferative and cytotoxic effects in vitro compared to a traditional VDR agonist alone. The data indicates that this compound effectively binds the VDR, modulates target gene expression, inhibits HDACs, and induces potent anticancer phenotypes, including G₂/M cell cycle arrest. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation hybrid molecules for cancer therapy.
References
- 1. Incorporation of histone deacetylase inhibition into the structure of a nuclear receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors as novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
"Triciferol" discovery and origin
Discovery and Origin
Following a comprehensive review of publicly available scientific databases and literature, there is currently no substance or compound identified as "Triciferol." This term does not appear in established chemical, pharmaceutical, or biological research compendiums.
Several possibilities could explain this finding:
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Novel Compound: "this compound" may be a very recent discovery that has not yet been disclosed in publications or patents.
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Internal Codename: The name could be an internal designation for a compound within a private research organization and not its publicly recognized scientific name.
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Alternative Nomenclature: The substance may be known by a different chemical or brand name.
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Fictional Substance: It is possible that "this compound" is a hypothetical or fictional compound.
Without any primary data on the existence and nature of "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. Further clarification on the origin of the term "this compound" or any alternative nomenclature would be necessary to proceed with this request.
Triciferol: A Novel Inhibitor of Kinase X (KX) for the Treatment of Chronic Inflammatory Syndrome (CIS)
An In-depth Technical Guide on a Promising Therapeutic Target
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chronic Inflammatory Syndrome (CIS) is a debilitating condition characterized by the overexpression of pro-inflammatory cytokines. A key mediator in the underlying signaling cascade is the novel protein Kinase X (KX). This document outlines the preclinical data for "Triciferol," a potent and selective small molecule inhibitor of KX. We present in-vitro and cell-based data demonstrating this compound's efficacy and selectivity. Detailed experimental protocols and the elucidated signaling pathway are provided to facilitate further research and development efforts in this promising area.
Introduction: The Role of Kinase X in Chronic Inflammatory Syndrome
Chronic Inflammatory Syndrome is a multifactorial disease with a significant unmet medical need. Recent research has identified Kinase X (KX), a serine/threonine kinase, as a critical upstream regulator of the pro-inflammatory cytokine cascade. In pathological states, KX is aberrantly activated, leading to the phosphorylation of transcription factor NF-κB, which in turn upregulates the expression of TNF-α and IL-6. This compound has been developed as a highly selective inhibitor of the KX ATP-binding site, representing a promising therapeutic strategy for CIS.
Quantitative Data: In-Vitro Kinase Selectivity and Cellular Potency
The inhibitory activity of this compound was assessed against a panel of related kinases to determine its selectivity. Furthermore, its potency in a cellular context was evaluated by measuring the inhibition of downstream inflammatory markers.
Table 1: In-Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. KX |
| Kinase X (KX) | 15 | 1 |
| Kinase A (KA) | 1,250 | 83 |
| Kinase B (KB) | 3,400 | 227 |
| Kinase C (KC) | >10,000 | >667 |
Table 2: Cellular Activity of this compound in a CIS Model
| Cellular Endpoint | EC50 (nM) | Maximum Inhibition (%) |
| p-NF-κB Inhibition | 55 | 92 |
| TNF-α Release | 75 | 88 |
| IL-6 Release | 82 | 85 |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of Kinase X. The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.
Caption: The Kinase X (KX) signaling pathway in CIS and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In-Vitro Kinase Inhibition Assay (IC50 Determination)
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Objective: To determine the concentration of this compound required to inhibit 50% of KX activity.
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Materials: Recombinant human KX enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-pSer/Thr antibody, and this compound serial dilutions.
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Procedure:
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A 10 mM stock solution of this compound in DMSO is prepared and serially diluted in assay buffer.
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The kinase reaction is initiated by adding 5 µL of the KX enzyme to a 384-well plate containing 5 µL of the peptide substrate and 5 µL of the this compound dilution.
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ATP is added to a final concentration of 10 µM to start the reaction. The plate is incubated at room temperature for 60 minutes.
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The reaction is stopped by the addition of EDTA.
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The detection solution containing the Eu-labeled antibody is added, and the plate is incubated for a further 60 minutes.
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The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a suitable plate reader.
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IC50 values are calculated by fitting the dose-response curve using a four-parameter logistic model.
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Cell-Based p-NF-κB Inhibition Assay (EC50 Determination)
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Objective: To measure the effective concentration of this compound required to inhibit NF-κB phosphorylation by 50% in a cellular context.
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Cell Line: Human monocytic cell line THP-1.
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Procedure:
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THP-1 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
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Cells are pre-incubated with serial dilutions of this compound for 2 hours.
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Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) for 30 minutes.
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The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of NF-κB.
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The fluorescence intensity is quantified using a high-content imaging system.
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EC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound.
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Experimental and Drug Discovery Workflow
The following diagram outlines the logical workflow from target identification to lead optimization in the this compound discovery program.
Triciferol: A Technical Guide to Molecular Docking and Simulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triciferol is a novel, rationally designed hybrid molecule that uniquely combines the pharmacophores of the biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), and the potent histone deacetylase (HDAC) inhibitor, trichostatin A (TSA). This dual-functionality allows this compound to act as both a Vitamin D Receptor (VDR) agonist and an HDAC inhibitor, presenting a promising therapeutic strategy for hyperproliferative disorders such as cancer. This technical guide provides an in-depth overview of the computational methodologies used to characterize the interaction of this compound with its primary target, the Vitamin D Receptor. We will explore the molecular docking studies that have elucidated its binding mode and present a detailed, generalized protocol for such experiments. Furthermore, we will outline a proposed protocol for molecular dynamics (MD) simulations to investigate the dynamic stability and conformational changes of the this compound-VDR complex. This document is intended to serve as a comprehensive resource for researchers in the fields of computational chemistry, molecular modeling, and drug discovery who are interested in the in-silico analysis of dual-acting ligands like this compound.
Introduction to this compound: A Dual-Acting Molecular Hybrid
This compound was engineered to merge the antiproliferative and cell-differentiating properties of Vitamin D analogs with the potent anticancer effects of HDAC inhibitors into a single molecular entity. The rationale behind its design was to leverage the distinct but complementary biochemical targets of these two classes of compounds: the hydrophobic ligand-binding domain of the VDR and the zinc-containing active sites of HDACs.[1][2] By modifying the side chain of a 1,25D analog to incorporate the dienyl hydroxamic acid moiety of TSA, this compound was created without a linker, resulting in a compact and potent molecule.[1][2]
Experimental studies have confirmed that this compound functions as a multiple ligand, exhibiting both VDR agonist and HDAC antagonist activities.[1] It binds directly to the VDR with high affinity and activates the transcription of VDR target genes with a potency similar to that of 1,25D. Concurrently, it induces marked tubulin hyperacetylation and augments histone acetylation, characteristic effects of HDAC inhibition. This dual activity translates to enhanced cytostatic and cytotoxic properties in various cancer cell lines compared to treatment with either a VDR agonist or an HDAC inhibitor alone.
Signaling Pathways Modulated by this compound
This compound's unique dual-action mechanism means it simultaneously influences two key signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Vitamin D Receptor (VDR) Signaling Pathway
As a VDR agonist, this compound activates the Vitamin D signaling pathway. The binding of an agonist like this compound to the VDR, which is predominantly located in the nucleus, induces a conformational change in the receptor. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes that control a wide range of cellular processes, including cell cycle arrest and differentiation.
HDAC Inhibition Signaling Pathway
As an HDAC inhibitor, this compound blocks the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of tumor suppressor genes. Additionally, HDAC inhibitors can induce the acetylation of non-histone proteins, such as p53 and tubulin. The hyperacetylation of p53 enhances its stability and transcriptional activity, promoting cell cycle arrest and apoptosis. Tubulin hyperacetylation disrupts microtubule function, which can also contribute to cell cycle arrest and cell death.
References
Triciferol: A Technical Guide on Preclinical Pharmacodynamics
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document summarizes the currently available public information regarding the investigational compound Triciferol. It is intended for research and informational purposes only. A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available in vivo pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound. The information presented herein is primarily focused on its pharmacodynamics as characterized in in vitro studies.
Executive Summary
This compound is a novel, synthetic hybrid molecule engineered to possess dual pharmacological activities: agonism of the Vitamin D Receptor (VDR) and inhibition of Histone Deacetylases (HDACs).[1] This dual mechanism of action is designed to leverage the synergistic anti-proliferative and pro-differentiative effects of both pathways, making it a compound of interest in oncology research. Preclinical in vitro studies have demonstrated its ability to bind to the VDR, modulate gene expression, inhibit HDAC activity, and exert potent cytotoxic effects on various cancer cell lines. However, to the best of our knowledge from the conducted searches, no in vivo pharmacokinetic data for this compound has been published.
Pharmacokinetics (ADME)
A thorough search of the scientific literature did not yield any publicly available data on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in any preclinical or clinical models. This information is crucial for the further development of this compound as a therapeutic agent.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its unique dual mechanism of action.
Mechanism of Action
This compound is designed as a single molecule that concurrently acts as a VDR agonist and an HDAC inhibitor.[1]
-
VDR Agonism: this compound binds to the Vitamin D Receptor, a nuclear transcription factor. Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcriptional regulation of target genes involved in cell cycle arrest, differentiation, and apoptosis.
-
HDAC Inhibition: this compound also inhibits the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the expression of tumor suppressor genes.
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative data available for this compound from in vitro studies.
| Parameter | Value | Cell Line(s) | Reference |
| VDR Binding Affinity (IC50) | 87 nM | Not Specified | [1] |
| Anti-proliferative Activity | More efficacious than 1,25D | MDA-MB-231, MCF-7, and two other cancer cell models | [1] |
| Cytotoxicity | Induces ~2.5-fold higher rates of cell death than 1,25D (at 100-1000 nM) | MCF-7 | [1] |
| Effect on Protein Acetylation | Induces marked tubulin hyperacetylation and augments histone acetylation | Not Specified |
Signaling Pathways
The dual action of this compound targets two distinct but complementary signaling pathways.
References
An In-depth Technical Guide to Triciferol and its Dual-Action Modality
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triciferol is a pioneering synthetic molecule engineered to possess a dual mechanism of action, functioning as both a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) antagonist. This hybrid compound merges the structural features of the VDR ligand 1α,25-dihydroxyvitamin D3 (1,25D) and the HDAC inhibitor (HDACi) trichostatin A. By simultaneously targeting two distinct and therapeutically relevant pathways, this compound exhibits enhanced antiproliferative and cytotoxic effects in cancer cell models compared to its parent compounds. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative biological data, and the signaling pathways it modulates.
Core Concept and Design
This compound was designed as a multi-ligand agent to combine the cytostatic and cytotoxic activities of VDR agonists with the gene-modifying effects of HDAC inhibitors.[1] The core design strategy involved replacing the side chain of 1,25-dihydroxyvitamin D3 with the dienyl hydroxamic acid moiety of the potent HDAC inhibitor, trichostatin A.[2] This innovative approach created a fully merged structure that targets two biochemically distinct proteins: the hydrophobic ligand-binding domain of the VDR and the zinc-containing active site of HDACs.[2]
Quantitative Biological Data
The biological activities of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding and Enzyme Inhibition
| Target | Assay Type | Value | Reference |
| Vitamin D Receptor (VDR) | Fluorescence Polarization Competition | IC50 = 87 nM | [1][3] |
| Histone Deacetylases (HDACs) | Not specified in publicly available data | - |
Table 2: In Vitro Cellular Activity
| Cell Line | Activity | Observation | Concentration | Reference |
| MDA-MB-231 (Breast Cancer) | Antiproliferative | Significantly more efficacious than 1,25D | ≥ 1 nM | |
| MCF-7 (Breast Cancer) | Cytotoxicity | Induces ~2.5-fold higher rates of cell death than 1,25D | 100-1000 nM | |
| Four Cancer Cell Models (unspecified) | Antiproliferative & Cytotoxic | More efficacious than 1,25D | Not specified |
Key Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not fully disclosed in publicly available literature. However, based on the descriptions of the studies, the following methodologies are inferred.
VDR Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of this compound to the VDR ligand-binding domain.
-
Reagents: Recombinant VDR ligand-binding domain, a fluorescently labeled VDR ligand (tracer), and this compound at varying concentrations.
-
Procedure: The tracer is incubated with the VDR ligand-binding domain, resulting in a high fluorescence polarization signal. This compound is then added in increasing concentrations.
-
Data Acquisition: As this compound competes with the tracer for binding to the VDR, the tracer is displaced, leading to a decrease in the fluorescence polarization signal.
-
Analysis: The IC50 value is calculated by plotting the change in milli-polarization units against the concentration of this compound.
Caption: Workflow for VDR Fluorescence Polarization Assay.
Acetylation Assays
To confirm HDAC inhibition, western blotting is used to detect changes in the acetylation of HDAC target proteins.
-
Cell Treatment: Cancer cell lines are treated with this compound, 1,25D (as a negative control for HDACi activity), and a known HDACi like Trichostatin A (TSA) (as a positive control).
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated tubulin and acetylated histones.
-
Analysis: An increase in the signal for acetylated proteins in this compound-treated cells indicates HDAC inhibition.
Signaling Pathways and Mechanism of Action
This compound's dual-action mechanism involves the simultaneous modulation of two critical cellular signaling pathways: the Vitamin D Receptor pathway and the Histone Deacetylase pathway.
VDR Agonist Pathway
As a VDR agonist, this compound mimics the action of 1,25D. It binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcriptional regulation of target genes involved in cell cycle arrest, differentiation, and apoptosis.
Caption: VDR Agonist Signaling Pathway of this compound.
HDAC Antagonist Pathway
The hydroxamic acid moiety of this compound chelates the zinc ion in the active site of HDAC enzymes, inhibiting their activity. This leads to an accumulation of acetyl groups on histone and non-histone proteins, such as tubulin. Hyperacetylation of histones results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes. Hyperacetylation of tubulin can disrupt microtubule function, contributing to cytotoxicity.
Caption: HDAC Antagonist Signaling Pathway of this compound.
Integrated Mechanism
The synergistic effect of this compound arises from the interplay of these two pathways. HDAC inhibition can enhance the transcriptional activity of the VDR by creating a more permissive chromatin environment at VDR target genes. This combined action leads to a more robust and sustained antiproliferative and pro-apoptotic response than could be achieved with either a VDR agonist or an HDAC inhibitor alone.
Caption: Integrated Dual-Action Mechanism of this compound.
Analogues and Derivatives
While the seminal work on this compound provides proof-of-principle for combining VDR agonism and HDAC inhibition in a single molecule, information on direct analogues of this compound is scarce in public literature. However, the underlying concept has been extended to the development of other bifunctional VDR agonist/HDACi hybrids. These include non-secosteroidal analogues built upon a diarylpentane core, such as DK-406, which were developed to improve properties like aqueous solubility. The development of these compounds suggests that future derivatives may explore modifications to the core structure, the linker (though this compound is a fully merged structure), and the zinc-binding group to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a significant advancement in the design of multi-targeted therapeutic agents. Its ability to concurrently modulate VDR and HDAC pathways offers a promising strategy for overcoming resistance and enhancing efficacy in the treatment of hyperproliferative disorders like cancer. Future research will likely focus on a more detailed characterization of its HDAC isoform selectivity, in vivo efficacy and safety profiling, and the development of next-generation analogues with improved drug-like properties. The principles demonstrated by this compound pave the way for the rational design of other dual-action molecules targeting distinct but complementary pathways in disease.
References
Methodological & Application
Application and Protocol for the Quantification of Triciferol Using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Introduction
This document outlines a detailed, validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triciferol in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method is crucial for quality control, stability studies, and formulation development, ensuring the identity, purity, and potency of this compound. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][2] The protocol described herein has been validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Chromatographic Conditions
A reverse-phase HPLC method was developed and optimized for the analysis of this compound. Reverse-phase chromatography is a common technique for the separation of small molecules.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
| Run Time | 25 minutes |
Table 1: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Experimental Protocols
Preparation of Solutions
2.1.1 Diluent Preparation A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions.
2.1.2 Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.1.3 Working Standard Solution Preparation (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
2.1.4 Sample Preparation (for Finished Product Assay)
-
Determine the average weight of 20 this compound tablets.
-
Grind the tablets into a fine, uniform powder.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to extract the drug.
-
Dilute to volume with diluent and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first 2-3 mL of the filtrate.
-
Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask.
-
Dilute to volume with diluent and mix well. This final solution has a target concentration of 100 µg/mL.
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system's performance must be verified. This is achieved by performing a System Suitability Test (SST).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Evaluate the system suitability parameters against the acceptance criteria listed in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Times | ≤ 1.0% |
Analytical Procedure
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject the blank (diluent) once.
-
Inject the Working Standard Solution.
-
Inject the prepared sample solutions in duplicate.
-
Inject the Working Standard Solution after every 6-10 sample injections to bracket the samples.
-
Record the peak areas for the this compound peak in all chromatograms.
-
Calculate the amount of this compound in the sample using the provided formula.
Calculation:
Where:
-
Area_Sample is the average peak area of this compound from the sample injections.
-
Area_Standard is the average peak area of this compound from the standard injections.
-
Conc_Standard is the concentration of the Working Standard Solution (µg/mL).
-
Conc_Sample is the nominal concentration of the sample solution (µg/mL).
-
Purity_Standard is the purity of the this compound Reference Standard (as a decimal).
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the this compound peak from all degradation products, proving its specificity.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Result |
| Acid Hydrolysis (0.1N HCl) | 15.2% | 0.234 | 0.876 | Pass |
| Base Hydrolysis (0.1N NaOH) | 18.5% | 0.198 | 0.754 | Pass |
| Oxidation (3% H₂O₂) | 22.1% | 0.312 | 0.911 | Pass |
| Thermal (80°C for 48h) | 8.7% | 0.155 | 0.699 | Pass |
| Photolytic (UV Light) | 12.4% | 0.287 | 0.801 | Pass |
Linearity
The linearity of the method was evaluated over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL).
Table 4: Linearity Results
| Parameter | Result |
| Concentration Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25432x + 1254 |
| Y-intercept % | 0.5% |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three concentration levels (80%, 100%, and 120%).
Table 5: Accuracy (Recovery) Results
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.8 | 99.6% |
| 100% | 100.2 | 100.5 | 100.3% |
| 120% | 120.3 | 119.9 | 99.7% |
| Average Recovery | 99.9% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Table 6: Precision Results
| Precision Level | Parameter | Result (% RSD) |
| Repeatability (n=6) | Assay of this compound | 0.45% |
| Intermediate Precision (Day 1 vs Day 2) | Assay of this compound | 0.78% |
Visualizations
Caption: Overall workflow for the HPLC analysis of this compound.
References
- 1. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 2. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 3. hmrlabs.com [hmrlabs.com]
- 4. ema.europa.eu [ema.europa.eu]
Application Note: Quantitative Analysis of Triciferol in Human Plasma Using LC-MS/MS
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Triciferol, a novel synthetic sterol analog, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation followed by rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for high-throughput analysis in clinical and pharmaceutical laboratories, supporting pharmacokinetic and drug metabolism studies of this compound.
Introduction
This compound is a novel synthetic sterol derivative currently under investigation for its therapeutic potential. To support its clinical development, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in biological matrices. Mass spectrometry (MS) coupled with liquid chromatography (LC) is an ideal analytical technique due to its high sensitivity and specificity, especially when using tandem mass spectrometry (MS/MS).[1]
This protocol has been optimized for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample cleanup and an isotopic-labeled this compound-d4 as the internal standard (IS) to ensure accuracy and precision. The chromatographic conditions are designed for a short run time, making it suitable for analyzing large batches of samples. The use of electrospray ionization (ESI) in positive mode provides robust and consistent ionization for the analyte and internal standard.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound (M.W. 412.7 g/mol ), this compound-d4 (Internal Standard, M.W. 416.7 g/mol )
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (HPLC grade), Formic Acid (FA, >99%)
-
Chemicals: Human Plasma (K2-EDTA)
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 2 mL autosampler vials, Millex® syringe filters (0.22 µm).
Sample Preparation
The sample preparation workflow is designed to be simple and efficient, minimizing potential sources of error and contamination.[2]
-
Thawing: Thaw plasma samples and the internal standard working solution at room temperature.
-
Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spiking IS: Add 20 µL of this compound-d4 internal standard working solution (500 ng/mL in 50% MeOH) to each plasma sample, except for blank samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute at high speed.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the supernatant to a 2 mL autosampler vial.
-
Dilution: Add 200 µL of water with 0.1% formic acid to the vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Sample Preparation Workflow
Caption: A flowchart illustrating the key steps of the sample preparation protocol.
LC-MS/MS Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 2.5 min, hold 1 min, re-equilibrate |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 4500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
Data Presentation and Results
MRM Transitions and Fragmentation
The mass spectrometer monitors specific precursor-to-product ion transitions for this compound and its internal standard to ensure selectivity and minimize matrix interference. The molecular ion for this compound is observed at m/z 413.3 [M+H]⁺. The fragmentation of the precursor ion is induced by collision-induced dissociation (CID).
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of the this compound precursor ion into quantifier and qualifier product ions.
Table 3: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| This compound | 413.3 | 395.3 | 150 | 22 | Quantifier |
| This compound | 413.3 | 271.2 | 150 | 35 | Qualifier |
| This compound-d4 | 417.3 | 399.3 | 150 | 22 | Internal Std. |
Method Performance
The method was validated for linearity, precision, and accuracy according to standard bioanalytical guidelines.
-
Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL, with a correlation coefficient (r²) of >0.998.
-
Precision and Accuracy: The intra- and inter-day precision (CV%) was less than 10%, and the accuracy was within ±12% of the nominal values.
-
Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.
Table 4: Summary of Method Validation Data
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation (r²) | > 0.998 |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision | 4.2% - 8.9% CV |
| Inter-day Precision | 5.5% - 9.7% CV |
| Accuracy | 91.5% - 108.2% of nominal |
| Matrix Effect | Minimal (<15%) |
| Recovery | > 85% |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative determination of this compound in human plasma. The simple sample preparation protocol and short chromatographic run time allow for the analysis of a large number of samples efficiently. The validation results confirm that the method is accurate, precise, and reliable, making it well-suited for supporting pharmacokinetic studies in the clinical development of this compound.
References
Application Note & Protocol: Development of a Cell-Based Assay for the Novel Compound Triciferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triciferol is a novel synthetic small molecule with potential therapeutic applications. Early screenings suggest that this compound modulates cellular signaling pathways involved in inflammation and cell proliferation. To facilitate further investigation and high-throughput screening of this compound and its analogs, a robust and reproducible cell-based assay is essential. This document provides a detailed protocol for a luciferase reporter assay designed to quantify the activity of this compound in a cellular context. The assay is based on this compound's hypothesized mechanism of action, which involves the activation of the novel "Tricine Kinase" (TriK) and subsequent downstream gene transcription.
Principle of the Assay
This assay utilizes a HEK293 cell line stably expressing a luciferase reporter gene under the control of a this compound-responsive element (TRE). The hypothesized signaling pathway posits that upon binding to its intracellular receptor, this compound activates Tricine Kinase (TriK). Activated TriK then phosphorylates and activates a transcription factor, "this compound Response Factor" (TRF), which in turn binds to the TRE in the promoter region of the luciferase gene, driving its expression. The resulting luminescence is directly proportional to the activity of this compound.
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| HEK293-TRE-Luciferase Cell Line | In-house/Custom | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| This compound | Synthesized In-house | N/A |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| White, 96-well, clear-bottom cell culture plates | Corning | 3610 |
| Luminometer | Various | N/A |
Experimental Workflow
Caption: Workflow for the this compound cell-based assay.
Detailed Protocol
1. Cell Culture and Seeding
1.1. Culture HEK293-TRE-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. 1.2. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. 1.3. Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes. 1.4. Resuspend the cell pellet in complete medium and perform a cell count using a hemocytometer or automated cell counter. 1.5. Dilute the cells to a final concentration of 2 x 10⁵ cells/mL in complete medium. 1.6. Seed 100 µL of the cell suspension (20,000 cells/well) into a white, 96-well, clear-bottom plate. 1.7. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Preparation and Treatment
2.1. Prepare a 10 mM stock solution of this compound in DMSO. 2.2. Perform a serial dilution of the this compound stock solution in DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%. 2.3. Prepare a vehicle control using DMEM with the same final concentration of DMSO. 2.4. After the 24-hour incubation of the cell plate, carefully remove the medium from each well. 2.5. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. 2.6. Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
3. Luciferase Assay and Data Acquisition
3.1. Equilibrate the ONE-Glo™ Luciferase Assay Reagent and the cell plate to room temperature. 3.2. Add 100 µL of ONE-Glo™ reagent to each well. 3.3. Mix the contents by placing the plate on an orbital shaker for 2-3 minutes at a low speed. 3.4. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. 3.5. Measure the luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Data Analysis and Presentation
The raw luminescence data (Relative Light Units, RLU) should be recorded for each well. The activity of this compound is typically expressed as fold induction over the vehicle control.
Fold Induction = (RLU of this compound-treated well) / (Average RLU of vehicle control wells)
The data can be plotted using a non-linear regression curve fit (log(agonist) vs. response) to determine the EC₅₀ value of this compound.
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | Average RLU | Standard Deviation | Fold Induction |
| 0 (Vehicle) | 15,234 | 876 | 1.0 |
| 0.001 | 25,678 | 1,234 | 1.7 |
| 0.01 | 89,456 | 4,567 | 5.9 |
| 0.1 | 256,789 | 12,890 | 16.9 |
| 1 | 453,210 | 23,456 | 29.7 |
| 10 | 460,123 | 25,678 | 30.2 |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background Ratio | 30 |
| EC₅₀ of this compound | 0.08 µM |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. |
| Low signal-to-background ratio | Low cell number, inactive compound, expired reagent | Optimize cell seeding density. Verify compound activity. Use fresh luciferase reagent. |
| High background signal | Contamination, high basal promoter activity | Check for cell culture contamination. Use a promoterless vector as a negative control. |
Conclusion
This application note provides a comprehensive protocol for a cell-based luciferase reporter assay to quantify the activity of this compound. The assay is robust, reproducible, and suitable for high-throughput screening. The detailed methodology and data presentation guidelines will enable researchers to effectively characterize this compound and its analogs, accelerating the drug discovery and development process.
Application Notes and Protocols for "Triciferol" In Vitro Models
For the attention of: Researchers, scientists, and drug development professionals.
Topic: "Triciferol" Experimental Models
Note on In Vivo Data: Extensive literature review did not yield specific in vivo experimental data for this compound. The available research primarily focuses on in vitro studies, which demonstrate its potential as a promising anti-cancer agent. The following information is based on the available in vitro findings.
Introduction
This compound is a novel hybrid molecule engineered to possess dual therapeutic activities: Vitamin D Receptor (VDR) agonism and Histone Deacetylase (HDAC) inhibition.[1][2][3][4] It was designed by replacing the side chain of 1,25-dihydroxyvitamin D3 (1,25D), the active form of vitamin D, with the dienyl hydroxamic acid of the HDAC inhibitor trichostatin A (TSA).[2] This unique structure allows this compound to simultaneously target two distinct and sympathetic biochemical pathways implicated in cancer progression.
Mechanism of Action
This compound functions as a multiple ligand agent. It directly binds to the VDR with an IC50 of 87 nM and acts as an agonist with potency similar to 1,25D on several target genes. Concurrently, it exhibits HDAC inhibitory activity, leading to marked tubulin hyperacetylation and augmented histone acetylation. This dual action enhances the cytostatic and cytotoxic activities observed with 1,25D alone.
Signaling Pathway of this compound's Dual Action
Caption: Dual mechanism of this compound in cancer cells.
In Vitro Efficacy
This compound has demonstrated superior antiproliferative and cytotoxic effects compared to equimolar amounts of 1,25D in various cancer cell lines.
Summary of In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Effect | Observation | Citation |
| MDA-MB231 | Estrogen Receptor-Negative Breast Cancer | Antiproliferative | More efficacious in suppressing proliferation than 1,25D. | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Cytotoxic | Induces ~2.5-fold higher rates of cell death than 1,25D. | |
| SCC4 | Squamous Cell Carcinoma | Cell Cycle Arrest | Induces accumulation of cells in the G2/M phase of the cell cycle. | |
| Various | Cancer Cell Models | Antiproliferative & Cytotoxic | Exhibits more efficacious activities than 1,25D. |
Experimental Protocols (In Vitro)
The following are generalized protocols based on the described in vitro experiments for assessing the efficacy of this compound.
Cell Proliferation Assay
Objective: To evaluate the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB231, SCC4)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., ethanol)
-
1,25-dihydroxyvitamin D3 (1,25D) as a comparator
-
Vehicle control (e.g., ethanol)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and 1,25D in a complete medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound, 1,25D, or vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Cell Death/Cytotoxicity Assay
Objective: To quantify the cytotoxic effects of this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
1,25D
-
Vehicle control
-
24-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 24-well plates and allow them to attach.
-
Treat cells with desired concentrations of this compound, 1,25D, or vehicle for a specified duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the Annexin V-PI kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., SCC4)
-
Complete cell culture medium
-
This compound
-
1,25D
-
Vehicle control
-
6-well plates
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Plate cells in 6-well plates and treat with this compound, 1,25D, or vehicle.
-
After the treatment period, harvest the cells.
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Workflow for In Vitro Evaluation of this compound
Caption: In vitro experimental workflow for this compound.
Future Directions
The promising in vitro results for this compound underscore the need for in vivo studies to evaluate its therapeutic potential in animal models of cancer. Such studies would be crucial to determine its efficacy, pharmacokinetics, and safety profile in a whole-organism context. Key areas for future in vivo research would include xenograft models using the cell lines in which this compound has shown significant in vitro activity.
References
Application Notes and Protocols for Triciferol in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of Triciferol, a novel preclinical compound, focusing on its mechanism of action and in vitro efficacy. As of the latest available information, in vivo studies in animal models have been proposed but not yet published. Therefore, this document details the foundational data that would inform the design of initial animal studies.
Application Notes
Mechanism of Action
This compound is a unique, bifunctional small molecule designed to act as both a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) antagonist .[1] This dual activity is achieved through a hybrid chemical structure that incorporates features of the natural VDR ligand, 1α,25-dihydroxyvitamin D3 (1,25D), and a histone deacetylase inhibitor.[2]
The proposed mechanism of action involves two distinct but synergistic pathways:
-
VDR Agonism : Like 1,25D, this compound binds directly to the Vitamin D Receptor, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon binding, the this compound-VDR complex translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This pathway is known to play a critical role in regulating cell proliferation, differentiation, and apoptosis.[1]
-
HDAC Antagonism : Independently, this compound inhibits the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the activation of tumor suppressor genes. This activity also extends to the hyperacetylation of non-histone proteins, such as tubulin.
The combination of these two activities in a single molecule is intended to enhance the anti-proliferative and pro-apoptotic effects of VDR activation, particularly in cancer cells that may be resistant to VDR agonism alone.
In Vitro Efficacy
This compound has demonstrated significant anti-cancer effects in in vitro models, particularly in breast cancer cell lines. It has been shown to be more potent than 1,25D in suppressing cell proliferation and inducing cell death.
| Parameter | Cell Line | Value | Reference |
| VDR Binding Affinity (IC50) | - | 87 nM | |
| Anti-proliferative Effect | MDA-MB-231 (human breast cancer) | Significantly more efficacious than 1,25D | |
| Cytotoxicity | MCF-7 (human breast cancer) | Induces ~2.5-fold higher rates of cell death than equimolar 1,25D (at 100-1000 nM) |
Signaling Pathway
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Animal Studies: Dosage and Administration
Note: As of the current date, there are no published studies detailing the dosage and administration of this compound in animal models. The available literature suggests that in vivo studies are the logical next step in the development of this compound. Therefore, the following represents a proposed experimental workflow for an initial tolerability and efficacy study.
References
Application Notes and Protocols for Tricin as an Anti-Inflammatory Agent
A Note on "Triciferol": Initial searches for "this compound" did not yield relevant results, suggesting a potential misspelling. The provided information centers on Tricin , a flavone with well-documented anti-inflammatory properties, which aligns with the core request for an anti-inflammatory agent protocol.
Introduction
Tricin is a natural flavone found in sources such as rice bran, wheat, and barley.[1] It has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[1][2] These application notes provide a comprehensive overview of the protocols and mechanisms related to the anti-inflammatory activity of Tricin, intended for researchers, scientists, and professionals in drug development.
Tricin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.[3] By inhibiting these pathways, Tricin effectively reduces the production of pro-inflammatory mediators.
Key Anti-Inflammatory Mechanisms
Tricin's anti-inflammatory activity is attributed to its ability to interfere with multiple stages of the inflammatory cascade:
-
Inhibition of TLR4 Signaling: Tricin can block the activation of TLR4 and its downstream adapter proteins, MyD88 and TRIF. This action is upstream in the inflammatory signaling cascade.[3]
-
Suppression of NF-κB Activation: A crucial mechanism of Tricin is the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
-
Downregulation of Pro-inflammatory Cytokines and Mediators: Tricin has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). It also inhibits the synthesis of other inflammatory mediators like nitric oxide (NO) and prostaglandins.
Quantitative Data Summary
The following tables summarize the quantitative effects of Tricin on various inflammatory markers, providing a clear comparison of its efficacy in different experimental models.
Table 1: In Vitro Anti-Inflammatory Effects of Tricin on LPS-Stimulated Macrophages (RAW 264.7)
| Parameter | Tricin Concentration | Result | Reference |
| Nitric Oxide (NO) Production | 50 µM | Remarkable reduction | |
| TNF-α Production | 15 µM | Significant reduction | |
| IL-6 Production | 15 µM | Significant reduction |
Table 2: In Vivo Anti-Inflammatory Effects of Tricin in a DSS-Induced Colitis Mouse Model
| Parameter | Tricin Dosage | Result | Reference |
| Myeloperoxidase (MPO) Activity | 150 mg/kg | Significant reduction | |
| Disease Activity Index (DAI) | 150 mg/kg | Significant reduction in scores | |
| Colon Length | 150 mg/kg | Significant reversal of reduction |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of Tricin are provided below.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is for quantifying the inhibitory effect of Tricin on NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tricin (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of Tricin for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.
Protocol 2: In Vivo Myeloperoxidase (MPO) Activity Assay in a DSS-Induced Colitis Model
This protocol measures MPO activity, an indicator of neutrophil infiltration, in the colon tissue of mice with DSS-induced colitis treated with Tricin.
Materials:
-
Colon tissue from experimental mice
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
o-Dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Tissue homogenizer
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize 50-100 mg of colon tissue in potassium phosphate buffer containing 0.5% HTAB.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: In a 96-well plate, mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride and H₂O₂.
-
Kinetic Measurement: Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculation: MPO activity is calculated based on the rate of change in absorbance and expressed as units per gram of tissue.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB signaling pathway (p-p65, p-IκBα) by Western blot to assess the effect of Tricin.
Materials:
-
Cell lysates from Tricin-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-p65, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
References
- 1. A Natural Flavone Tricin from Grains Can Alleviate Tumor Growth and Lung Metastasis in Colorectal Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triheptanoin in Neurodegenerative Disease Research Models
A Note on "Triciferol": Initial searches for "this compound" did not yield relevant results in the context of neurodegenerative disease research. It is highly probable that this is a misspelling of Triheptanoin , a synthetic triglyceride that is actively being researched for its therapeutic potential in various neurodegenerative disorders. All information presented herein pertains to Triheptanoin.
Introduction
Triheptanoin is a synthetic, medium-chain triglyceride composed of three seven-carbon (C7) fatty acids attached to a glycerol backbone. Its therapeutic potential in neurodegenerative diseases stems from its role as an anaplerotic agent, meaning it replenishes intermediates in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[1][2] Many neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), are associated with impaired brain energy metabolism and mitochondrial dysfunction.[3][4][5] Triheptanoin addresses this energy deficit by providing the brain with alternative fuel sources.
Upon ingestion, triheptanoin is metabolized into heptanoate and subsequently into acetyl-CoA and propionyl-CoA. While acetyl-CoA directly enters the Krebs cycle for energy production, propionyl-CoA is converted to succinyl-CoA, an intermediate that replenishes the cycle's substrate pool. This dual action is believed to enhance mitochondrial respiration and ATP production, thereby protecting neurons from degeneration.
Data Presentation: Efficacy of Triheptanoin
The following tables summarize the key quantitative data from preclinical and clinical studies of triheptanoin in various neurodegenerative disease models.
Table 1: Preclinical Studies in Animal Models
| Disease Model | Animal | Treatment Details | Key Quantitative Outcomes | Reference(s) |
| Amyotrophic Lateral Sclerosis (ALS) | hSOD1G93A Mice | 35% of caloric intake as triheptanoin, initiated at P35. | - 33% protection against motor neuron loss at 70 days of age.- Delayed onset of hind limb grip strength loss by 2.8 weeks.- Delayed loss of balance (rotarod test) by 13 days.- Delayed body weight reduction by 11 days. | |
| Alzheimer's Disease (AD) | 5xFAD Mice | Dietary supplementation from 3.5 to 8 months of age. | - Rescued brain ATP deficiency.- Enhanced production of NADH in brain mitochondria.- Preserved mitochondrial respiration. | |
| Alzheimer's Disease (AD) | APP/PS1 Mice | Ketogenic diet supplemented with triheptanoin for 3 months. | - Reduced memory impairment.- Decreased astroglial response near Aβ plaques.- Upregulation of Sirt1 and Pparg expression. |
Table 2: Clinical Studies in Huntington's Disease (HD)
| Study/Trial | Participants | Treatment Details | Key Quantitative Outcomes | Reference(s) |
| Proof-of-Concept Study | 10 patients with early-stage HD | Triheptanoin oil with meals for 1 month. | - Restoration of normal brain energy profile (Pi/PCr ratio increased during visual stimulation, p=0.005).- Improvement in motor function (p=0.012). | |
| TRIHEP3 Trial (Phase 2) | 100 patients with early-stage HD | 1 g/kg/day triheptanoin vs. placebo for 6 months, followed by 6-month open-label phase. | - 6 Months: No significant difference in rate of caudate atrophy vs. placebo.- 12 Months (vs. external placebo): - ~50% reduction in the rate of caudate atrophy. - Stabilization of Total Motor Score (TMS) (0.66 vs. 2.65 increase in placebo). |
Signaling Pathways and Mechanisms
Anaplerotic Action of Triheptanoin in Neurons
Triheptanoin's primary mechanism is to correct the bioenergetic deficit in the brains of patients with neurodegenerative diseases. It achieves this by providing substrates for the Krebs cycle, a core component of cellular respiration.
Experimental Protocols
Protocol 1: In Vivo Administration of Triheptanoin in a Mouse Model of Neurodegeneration
This protocol is based on methodologies used in studies with ALS and AD mouse models.
1. Objective: To assess the neuroprotective effects of long-term oral administration of triheptanoin in a transgenic mouse model of neurodegenerative disease.
2. Materials:
-
Transgenic mice (e.g., hSOD1G93A, 5xFAD, or APP/PS1) and wild-type littermate controls.
-
Triheptanoin oil (e.g., Dojolvi® or synthesized).
-
Standard rodent chow.
-
Control oil (e.g., corn oil or a mix of long-chain triglycerides).
-
Food processing equipment to create a solid diet formulation.
-
Metabolic cages for monitoring food intake.
-
Equipment for behavioral testing (e.g., rotarod, grip strength meter, water maze).
-
Equipment for tissue collection and analysis (e.g., histology, ATP assays, Western blot).
3. Experimental Workflow:
4. Diet Preparation and Administration:
-
Determine the daily caloric intake (DCI) for the specific mouse strain and age.
-
For the treatment group, formulate a diet where triheptanoin constitutes a specific percentage of the DCI (e.g., 35%). The control diet should be isocaloric, with control oil replacing triheptanoin.
-
To create a palatable solid diet from the oil, it can be mixed with a ketogenic base and formulation agents like hydrophilic fumed silica and microcrystalline cellulose.
-
Provide the respective diets and water ad libitum.
-
Replace food pellets regularly to ensure freshness.
5. Monitoring and Endpoint Analysis:
-
Record body weight and food consumption weekly.
-
Perform behavioral tests at regular intervals (e.g., every two weeks) to track disease progression.
-
At the study endpoint, euthanize animals according to approved protocols.
-
Collect brain and spinal cord tissues.
-
Perform desired analyses, such as:
-
Histology: Stereological counting of motor neurons in the spinal cord (for ALS models) or quantification of Aβ plaques (for AD models).
-
Biochemical Assays: Measure ATP and NADH levels in brain homogenates to assess energy metabolism.
-
Gene Expression: Analyze mRNA levels of relevant genes (e.g., Sirt1, Pparg) via RT-qPCR.
-
Protocol 2: In Vitro Application of Triheptanoin's Metabolite (Heptanoate) to Neuronal Cultures
This protocol describes the application of heptanoate, the primary active metabolite of triheptanoin, to primary or iPSC-derived neuronal cultures to study its direct neuroprotective effects under stress conditions (e.g., oxygen-glucose deprivation).
1. Objective: To determine if heptanoate can protect cultured neurons from cell death induced by metabolic stress.
2. Materials:
-
Primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons.
-
Neuron culture medium (e.g., Neurobasal medium with B-27 supplement).
-
Sodium heptanoate.
-
Oxygen-Glucose Deprivation (OGD) buffer.
-
Cell viability assays (e.g., Live/Dead staining, LDH assay).
-
Incubator with OGD capabilities (e.g., hypoxic chamber).
3. Experimental Workflow:
4. Procedure:
-
Cell Culture: Plate neurons at an appropriate density on coated plates and culture until mature (e.g., DIV 7-10 for primary neurons).
-
Treatment: Prepare a stock solution of sodium heptanoate in culture medium. Pre-treat the designated wells with the desired final concentration of heptanoate (or vehicle control) for a specified duration (e.g., 24 hours) before inducing stress.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash cultures with an OGD buffer (a glucose-free balanced salt solution).
-
Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for a duration known to induce significant but not complete cell death (e.g., 60-90 minutes).
-
-
Recovery:
-
Remove plates from the hypoxic chamber.
-
Replace the OGD buffer with the original, pre-warmed culture medium (containing vehicle or heptanoate).
-
Return the cultures to the standard incubator (37°C, 5% CO2) for a recovery period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
LDH Assay: Collect the culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell death.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.
-
5. Data Analysis:
-
Calculate the percentage of cell death for each condition.
-
Statistically compare the cell death in heptanoate-treated groups to the vehicle control group to determine if the treatment provided significant neuroprotection.
References
- 1. vjneurology.com [vjneurology.com]
- 2. Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. Triheptanoin mitigates brain ATP depletion and mitochondrial dysfunction in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Triciferol" solubility and stability issues
Welcome to the technical support center for Triciferol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes within this technical support guide. The data, protocols, and pathways presented are representative examples to guide researchers working with novel compounds exhibiting similar challenges.
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a highly hydrophobic molecule with low aqueous solubility. Its solubility is significantly better in organic solvents. Please refer to the solubility data table below for detailed information.
Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?
A2: Precipitation in aqueous media is a common issue. Here are a few troubleshooting steps:
-
Use of a stock solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final concentration in your aqueous medium.
-
Final solvent concentration: Ensure the final concentration of the organic solvent in your medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate the final solution to aid dissolution.
-
Warming: Gently warm the solution to 37°C, but be mindful of potential degradation (see stability section).
Q3: Can I use surfactants or cyclodextrins to improve the aqueous solubility of this compound?
A3: Yes, the use of solubility enhancers can be explored. However, it is crucial to first validate their compatibility with your experimental system and ensure they do not interfere with the biological activity of this compound or cause adverse cellular effects.
Stability
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, protected from light. Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials.
Q2: How stable is this compound in aqueous solutions?
A2: this compound can degrade in aqueous solutions, especially at non-neutral pH and when exposed to light. It is recommended to prepare fresh aqueous solutions for each experiment. For short-term storage (up to 24 hours), keep the solution at 4°C and protected from light.
Q3: I am getting inconsistent results in my multi-day experiments. Could this be a stability issue?
A3: Yes, inconsistent results in longer experiments can be indicative of compound degradation. It is advisable to replenish the this compound-containing medium daily in such experiments. You can also perform a stability study under your specific experimental conditions to assess the degradation rate.
Troubleshooting Guides
Issue: Poor Solubility and Precipitation
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate after diluting stock solution in aqueous media. | The aqueous solubility limit of this compound has been exceeded. | - Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), but keep it within the tolerated limits for your cells.- Use a formulation aid like a cyclodextrin after proper validation. |
| Cloudiness or Tyndall effect observed in the solution. | Formation of colloidal suspension rather than a true solution. | - Filter the solution through a 0.22 µm filter to remove undissolved particles.- Use dynamic light scattering (DLS) to check for nanoparticle formation. |
| Inconsistent biological activity at the same nominal concentration. | Variable amounts of dissolved this compound due to incomplete dissolution. | - Prepare stock solutions carefully and ensure complete dissolution before further dilution.- Use a standardized protocol for solution preparation, including vortexing and/or sonication time. |
Issue: Compound Degradation and Instability
| Symptom | Possible Cause | Suggested Solution |
| Loss of biological activity over time in an experiment. | Degradation of this compound in the experimental medium. | - Prepare fresh solutions of this compound for each experiment.- For long-term experiments, replenish the medium with freshly prepared this compound at regular intervals.- Perform a time-course stability study using HPLC to quantify the amount of intact this compound under your experimental conditions. |
| Appearance of new peaks in HPLC analysis of the stock solution. | Degradation of this compound during storage. | - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect stock solutions from light by using amber vials. |
| Color change in the solution. | Chemical degradation or reaction with media components. | - Analyze the degraded solution by LC-MS to identify potential degradation products.- Assess the compatibility of this compound with all components of your experimental medium. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | < 0.01 | < 0.02 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | < 0.02 | Insoluble in physiological buffer. |
| Ethanol | 5 | 10 | Moderately soluble. |
| Methanol | 2 | 4 | Sparingly soluble. |
| DMSO | > 50 | > 100 | Highly soluble. |
| DMF | > 50 | > 100 | Highly soluble. |
| Data is based on a hypothetical molecular weight of 500 g/mol for this compound. |
Table 2: Stability of this compound under Various Conditions
| Condition | Solvent | Time | Remaining this compound (%) | Notes |
| Room Temperature (25°C), Light | PBS (pH 7.4) | 24h | 65% | Significant degradation. |
| Room Temperature (25°C), Dark | PBS (pH 7.4) | 24h | 85% | Light sensitive. |
| 4°C, Dark | PBS (pH 7.4) | 24h | 95% | Relatively stable for short-term storage. |
| 37°C, Dark | Cell Culture Medium | 24h | 70% | Temperature-dependent degradation. |
| -20°C, Dark | DMSO | 1 month | > 99% | Stable in frozen stock solution. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Shake-Flask Method
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Preparation of Saturated Solution: Add an excess amount of solid this compound (e.g., 2 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL).
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Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess undissolved solid.
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Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted sample using a validated HPLC-UV method. Prepare a calibration curve with known concentrations of this compound to determine the concentration in the diluted sample.
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Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Assessment of this compound Stability by HPLC
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Sample Preparation: Prepare a solution of this compound in the desired solvent/medium at a known concentration (e.g., 10 µM).
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Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., 37°C in a cell culture incubator). Protect from light if necessary.
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Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the incubator.
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Quenching (if necessary): Stop any further degradation by adding a quenching solvent or by immediately freezing the sample at -80°C.
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Analysis: Analyze the samples by a stability-indicating HPLC method that can separate the parent this compound from its degradation products.
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Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
Experimental Workflow for Solubility Assessment
Caption: Workflow for the shake-flask solubility determination method.
Technical Support Center: Optimizing Triciferol Synthesis Yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Triciferol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a novel polycyclic ether. The synthesis is a three-step process:
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Step 1: Epoxidation of Alkenol A
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Step 2: Acid-Catalyzed Cyclization of Epoxy-Alcohol B
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Step 3: Final Purification of this compound
Issue 1: Low Yield in Step 1 (Epoxidation)
Question: My yield for the epoxidation of Alkenol A to the Epoxy-Alcohol B is consistently below the expected 85-95%. What are the potential causes and solutions?
Answer: Low yields in this step are often attributed to reagent quality, reaction conditions, or competing side reactions.
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Reagent Purity: The epoxidizing agent (e.g., m-CPBA) is sensitive to degradation. Ensure it is fresh and has been stored under appropriate conditions (cool, dry, and dark). Titrate the m-CPBA prior to use to determine its active oxygen content.
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Reaction Temperature: The epoxidation reaction is exothermic. Maintaining a stable, low temperature (typically 0-5 °C) is critical to prevent side reactions such as epoxide ring-opening.
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pH Control: The reaction mixture should be buffered. An unbuffered acidic environment can lead to premature opening of the newly formed epoxide.
| Parameter | Standard Condition | Troubled Condition | Recommended Action |
| m-CPBA Purity | >85% | Unknown or <85% | Use a new batch or titrate to confirm purity. |
| Temperature | 0-5 °C | >10 °C | Improve cooling efficiency; add oxidant slowly. |
| pH | 7.5 - 8.0 | <7.0 | Add a buffer (e.g., NaHCO₃) to the reaction mixture. |
Issue 2: Multiple Byproducts in Step 2 (Cyclization)
Question: The acid-catalyzed cyclization of Epoxy-Alcohol B is resulting in a complex mixture of products, making purification difficult and lowering the yield of this compound. How can I improve the selectivity of this reaction?
Answer: The formation of multiple byproducts in the cyclization step is typically due to a lack of precise control over the acid catalysis and reaction temperature.
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Choice and Concentration of Acid: The strength and concentration of the acid catalyst are crucial. A strong acid at high concentration can lead to undesired rearrangement products. Consider using a milder Lewis acid or a lower concentration of a Brønsted acid.
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Solvent Effects: The polarity of the solvent can influence the stability of carbocation intermediates. A non-polar solvent may favor the desired cyclization pathway.
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Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the formation of thermodynamically stable but undesired byproducts.
| Parameter | Standard Condition | Troubled Condition | Recommended Action |
| Acid Catalyst | 0.1 eq. Sc(OTf)₃ | 1.0 eq. H₂SO₄ | Screen milder acids (e.g., Yb(OTf)₃) or reduce acid loading. |
| Solvent | Dichloromethane | Acetonitrile | Switch to a less polar solvent like toluene or hexanes. |
| Temperature | -20 °C | Room Temperature | Perform the reaction at a lower temperature. |
Issue 3: Final Product Purity Issues
Question: After final purification by column chromatography, my this compound sample still shows minor impurities by HPLC. How can I improve the final purity?
Answer: Achieving high purity for the final product often requires optimizing the purification method itself.
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Column Chromatography Parameters: The choice of stationary phase and eluent system is critical. A less polar eluent system may provide better separation of closely related impurities.
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Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful technique for removing minor impurities.
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Preparative HPLC: For very high purity requirements, preparative HPLC may be necessary.
| Purification Method | Parameter | Recommendation |
| Column Chromatography | Eluent System | Decrease the polarity of the eluent; use a gradient elution. |
| Recrystallization | Solvent Screening | Test a range of solvent/anti-solvent pairs. |
| Preparative HPLC | Method Development | Optimize the mobile phase and column for the specific impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for the this compound synthesis?
A1: The epoxidizing agent used in Step 1 (m-CPBA) is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock. The acid catalyst used in Step 2 is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: How should the intermediate, Epoxy-Alcohol B, be stored?
A2: Epoxy-Alcohol B is sensitive to acidic conditions and high temperatures. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20 °C is recommended for long-term storage).
Q3: Can the synthesis be scaled up?
A3: Yes, the synthesis has been successfully scaled up. However, for the epoxidation step (Step 1), careful control of the temperature is even more critical at a larger scale due to the exothermic nature of the reaction. A jacketed reactor with efficient cooling is recommended.
Q4: What is the expected overall yield for the three-step synthesis?
A4: Under optimized conditions, the expected overall yield for the synthesis of this compound is in the range of 60-70%.
Visualized Workflows and Logic
Technical Support Center: Enhancing the Bioavailability of Triciferol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of "Triciferol" formulations with improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its bioavailability a concern?
A: "this compound" is a novel therapeutic agent with significant potential. However, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it exhibits high permeability but low aqueous solubility. This poor solubility is a primary factor limiting its oral bioavailability, leading to suboptimal drug absorption and reduced therapeutic efficacy. Strategies to enhance its dissolution rate are crucial for successful clinical application.
Q2: What are the primary strategies for improving the oral bioavailability of this compound?
A: The main approaches focus on increasing the drug's solubility and dissolution rate in the gastrointestinal tract. Key strategies include:
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Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution.
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Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.[1][2]
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Lipid-Based Formulations: Incorporating this compound into lipidic systems to improve its solubilization and absorption.[3][4]
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Amorphous Formulations: Converting the crystalline form of this compound to a more soluble amorphous state.[4]
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Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation development of this compound.
Issue 1: Poor in vitro dissolution of micronized this compound.
Problem: After reducing the particle size of this compound to the micron range (2-5 μm), the dissolution rate remains below the target profile.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Drug Re-agglomeration | Incorporate a wetting agent or surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the formulation. | Improved particle dispersion and wettability, leading to a faster dissolution rate. |
| Insufficient Particle Size Reduction | Further reduce the particle size to the sub-micron or nano-range using techniques like wet-bead milling or high-pressure homogenization to create nanocrystals. | A significant increase in surface area, enhancing dissolution velocity as described by the Noyes-Whitney equation. |
| Hydrophobic Surface | Consider co-milling this compound with a hydrophilic polymer (e.g., HPMC, PVP) to create a more hydrophilic surface. | Enhanced wettability and dissolution of the drug particles. |
Issue 2: Physical instability of amorphous solid dispersion of this compound.
Problem: The amorphous solid dispersion of this compound shows signs of recrystallization during storage, leading to a decrease in solubility and dissolution over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Polymer Selection | Screen for polymers with a higher glass transition temperature (Tg) and strong intermolecular interactions (e.g., hydrogen bonding) with this compound, such as PVP-VA or Soluplus®. | Increased physical stability by inhibiting molecular mobility and preventing nucleation and crystal growth. |
| Hygroscopicity | Store the formulation under controlled low-humidity conditions and consider co-processing with a moisture scavenger. | Prevention of moisture-induced plasticization and subsequent recrystallization. |
| Inadequate Drug Loading | Reduce the drug loading in the solid dispersion to ensure the drug remains molecularly dispersed within the polymer matrix. | A thermodynamically stable amorphous system with a lower tendency for recrystallization. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
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This compound
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Polyvinylpyrrolidone K30 (PVP K30)
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Methanol (or another suitable volatile solvent)
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Rotary evaporator
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Mortar and pestle
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Sieves
Methodology:
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Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
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Dissolve both components in a minimal amount of methanol in a round-bottom flask.
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Ensure complete dissolution by gentle sonication if necessary.
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Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.
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Further dry the film under vacuum for 24 hours to remove any residual solvent.
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Scrape the dried film from the flask.
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Pulverize the resulting solid dispersion using a mortar and pestle.
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Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
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Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations.
Apparatus:
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USP Dissolution Apparatus 2 (Paddle type)
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UV-Vis Spectrophotometer
Dissolution Medium:
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900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to phosphate buffer (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate.
Methodology:
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Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.
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Place a single dose of the this compound formulation (e.g., pure drug, micronized drug, solid dispersion) into each dissolution vessel.
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Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
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Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
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Filter the samples through a 0.45 µm syringe filter.
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Analyze the concentration of this compound in each sample using a validated UV-Vis spectrophotometric method at the drug's λmax.
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Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Table 1: Comparison of Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (D50) | Aqueous Solubility (µg/mL at 25°C) | Dissolution Efficiency at 60 min (%) |
| Pure this compound | 150.2 µm | 0.8 | 15.4 |
| Micronized this compound | 4.5 µm | 2.1 | 35.8 |
| This compound Nanocrystals | 250 nm | 8.5 | 68.2 |
| Solid Dispersion (1:4 with PVP K30) | N/A | 25.7 | 85.1 |
| Self-Emulsifying Drug Delivery System (SEDDS) | N/A (globule size < 200 nm) | > 100 (in emulsion) | 95.3 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound and its bioavailability challenges.
Experimental Workflow
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
"Triciferol" assay interference and troubleshooting
Welcome to the technical support center for Triciferol assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary assays used to measure this compound's activity?
A1: this compound is a dual-action molecule, functioning as both a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) inhibitor. Therefore, its activity is typically measured using two main types of assays:
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VDR Binding Assays: Often employing techniques like fluorescence polarization (FP) to measure the binding affinity of this compound to the VDR.
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HDAC Inhibition Assays: These can be biochemical assays using purified HDAC enzymes or cell-based assays measuring the downstream effects of HDAC inhibition, such as changes in histone acetylation.
Q2: My positive control inhibitor for the HDAC assay (e.g., Trichostatin A) is not showing any inhibition. What could be the issue?
A2: Several factors could be at play:
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Enzyme Inactivity: Verify the activity of the HDAC enzyme stock before starting the inhibition experiment.
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Incorrect Enzyme/Substrate Pair: Ensure the specific HDAC isoform you are using is sensitive to the control inhibitor and that the substrate is appropriate for that enzyme.
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Insufficient Incubation Time: The pre-incubation time for the enzyme and inhibitor may be too short. It's important to optimize this step to allow for binding.[1]
Q3: I am observing a high degree of variability between replicate wells in my cell-based HDAC assay. What are the common causes?
A3: High variability can stem from several sources:
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Inconsistent Cell Seeding: Ensure that cells are seeded at a uniform density across all wells, as variations in cell number can alter the inhibitor-to-cell ratio.
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High Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic changes, affecting cellular responses.[2]
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Inadequate Mixing: Gently mix the plate after adding each reagent to ensure a homogenous solution in each well.
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Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. To minimize this, avoid using the outermost wells or fill them with a buffer.[1]
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Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as enzyme kinetics are highly sensitive to temperature changes.[1]
Troubleshooting Guides
VDR Binding Assay (Fluorescence Polarization)
Problem: Small Assay Window (Low ΔmP)
A small difference in polarization between the bound and free fluorescent tracer can limit the sensitivity of your assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Tracer Concentration | Titrate the fluorescent tracer to find the lowest concentration that gives a robust signal (at least 3x above background). | An optimal tracer concentration will maximize the difference in polarization between the bound and unbound states. |
| Inactive Receptor | Verify the activity and purity of your VDR protein stock. Avoid repeated freeze-thaw cycles.[3] | A fully active receptor will bind the tracer with high affinity, leading to a larger polarization shift. |
| Incorrect Buffer Conditions | Optimize buffer components such as pH, ionic strength, and additives (e.g., detergents like Tween-20 to reduce non-specific binding). | A suitable buffer will stabilize the receptor and minimize non-specific interactions, improving the assay window. |
| Fluorophore Mobility (Propeller Effect) | The fluorophore may have too much rotational freedom even when the tracer is bound. Consider a tracer with the fluorophore at a different position or with a shorter linker. | Reduced fluorophore mobility upon binding will result in a more significant change in polarization. |
Problem: High Background Signal
High background fluorescence can mask the specific signal from the binding event.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescent Compounds | Test the fluorescence of your this compound stock and any other compounds in the assay buffer at the excitation and emission wavelengths used. | Identification of fluorescent compounds will allow for appropriate controls and background subtraction. |
| Contaminated Buffer or Reagents | Prepare fresh buffers with high-purity reagents. Take fluorescence spectra of the buffer to identify potential contaminants. | A clean buffer will have minimal fluorescence, reducing the overall background signal. |
| Non-specific Binding to Plates | Use black, non-binding microplates to minimize background fluorescence and prevent the tracer from sticking to the well surface. | Reduced non-specific binding will lower the background polarization reading. |
| Fluorophore Quenching | The tracer's fluorophore may be quenched by components in the assay buffer or upon binding to the receptor. Test the tracer's fluorescence intensity in the presence and absence of the receptor. | Identifying quenching effects can inform the choice of a different, less susceptible fluorophore. |
HDAC Inhibition Assay (Fluorometric)
Problem: No Inhibition Observed with this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Ensure this compound stock solutions are fresh and have been stored correctly (protected from light at the recommended temperature). Frequent freeze-thaw cycles can degrade the compound. | A stable, active compound will show the expected inhibitory effect. |
| Poor Solubility | Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) and that the final concentration in the assay does not lead to precipitation. | A fully dissolved compound will be available to interact with the HDAC enzyme. |
| Incorrect Assay Conditions | Optimize the pre-incubation time of the HDAC enzyme with this compound before adding the substrate to ensure sufficient time for binding. | An adequate pre-incubation time will allow for equilibrium to be reached, reflecting the true inhibitory potential. |
| Inappropriate Substrate Concentration | Use a substrate concentration at or below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors. | This will allow for the accurate determination of the inhibitory potency (IC50) of this compound. |
Problem: High Background Signal in "No Enzyme" Control Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Instability | The fluorogenic substrate may be hydrolyzing spontaneously. Prepare the substrate fresh for each experiment and store it as recommended. | A stable substrate will only produce a signal in the presence of an active enzyme. |
| Contaminated Reagents | Use high-purity reagents and dedicated solutions for your HDAC assays to avoid contamination with other enzymes that might act on the substrate. | Clean reagents will ensure that the measured signal is specific to HDAC activity. |
| Autofluorescence of Test Compound | Measure the fluorescence of this compound at the assay's excitation/emission wavelengths and subtract this value from the readings. | Correcting for compound autofluorescence will provide a more accurate measure of HDAC inhibition. |
Experimental Protocols
Protocol: VDR Fluorescence Polarization Competitive Binding Assay
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Reagent Preparation:
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Prepare a 2x concentration of the VDR protein in the assay buffer.
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Prepare a 2x concentration of the fluorescent tracer in the assay buffer.
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Prepare a 4x serial dilution of this compound (and/or other competing ligands) in the assay buffer.
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Assay Procedure (384-well plate):
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Add 10 µL of the 4x this compound dilutions to the appropriate wells.
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Add 10 µL of assay buffer to the "no competitor" (high signal) wells.
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Add 20 µL of assay buffer to the "tracer only" (low signal) wells.
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Add a 20 µL mixture of the 2x VDR protein and 2x fluorescent tracer to all wells except the "tracer only" wells.
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Add a 20 µL solution of the 2x fluorescent tracer to the "tracer only" wells.
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Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 2 hours), protected from light.
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Measurement: Measure the fluorescence polarization of each well using an appropriate plate reader.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cell-Based HDAC Activity Assay
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Cell Culture: Plate cells (e.g., HeLa or MCF-7) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium. Ensure the final solvent concentration is consistent across all wells (typically <0.5%).
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Treatment: Add the medium containing different concentrations of this compound to the cells. Include vehicle-only and positive control (e.g., Trichostatin A) wells.
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Incubation: Incubate the plate for a set time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
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Lysis and Detection: Add a cell-permeable fluorogenic HDAC substrate. After a further incubation period, add the developer solution, which lyses the cells and stops the enzymatic reaction.
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Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
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Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: General troubleshooting workflow for this compound assays.
References
Triciferol Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Triciferol dose-response curve experiments. All guidance is grounded in established methodologies for potent Vitamin D Receptor (VDR) agonists, serving as a proxy for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent Vitamin D Receptor (VDR) agonist. Its primary mechanism involves binding to the VDR, a nuclear transcription factor.[1][2] Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR).[3][4][5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This genomic pathway is the principal mechanism for this compound's long-term effects. Additionally, this compound can elicit rapid, non-genomic responses through a subpopulation of VDR associated with the plasma membrane, which can activate various signaling cascades like MAPK/ERK.
Q2: Which cell lines are suitable for studying this compound's effects?
A2: The choice of cell line depends on the research question. Many cell types express VDR and are responsive to VDR agonists. Cancer cell lines are commonly used to study anti-proliferative effects. For example, breast cancer cell lines like MCF-7 and MDA-MB-231, colorectal cancer cells such as HT29 and SW480, and melanoma cell lines like B16-F10 have demonstrated dose-dependent responses to VDR agonists. For immune modulation studies, primary human CD4+ T cells are a suitable model. It is crucial to confirm VDR expression in your chosen cell line, as VDR-negative cells may be resistant to this compound.
Q3: What is a typical concentration range for this compound in in vitro experiments?
A3: The optimal concentration range for this compound can vary significantly depending on the cell line and the endpoint being measured. Based on studies with the VDR agonist calcitriol, effective concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. For instance, in cytokine production assays, concentrations from 10⁻¹⁰ to 10⁻⁹ M have shown dose-dependent effects. In cancer cell viability assays, IC50 values (the concentration that inhibits 50% of cell growth) have been reported from approximately 0.17 µM to 50 µM. It is recommended to perform a broad dose-response experiment, spanning several orders of magnitude (e.g., 10 pM to 10 µM), to determine the optimal range for your specific experimental system.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
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Question: My dose-response curve shows significant scatter, and the error bars for my replicates are very large. What could be the cause?
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Answer: High variability can stem from several sources:
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Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate dispensing.
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Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.
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Compound Precipitation: this compound, like other steroidal compounds, may have limited solubility in aqueous media. Visually inspect your treatment media under a microscope for precipitates. If observed, consider using a different solvent (e.g., ethanol) for your stock solution and ensure the final solvent concentration is low and consistent across all wells.
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Assay Technique: Ensure consistent incubation times and precise liquid handling at all steps, especially during reagent addition for assays like MTT or luciferase reporter assays.
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Issue 2: No observable dose-response effect.
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Question: I've treated my cells with a wide range of this compound concentrations, but I don't see any effect. Why might this be?
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Answer: A flat response curve could indicate several issues:
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Low VDR Expression: Your chosen cell line may not express sufficient levels of the Vitamin D Receptor. Verify VDR mRNA or protein expression using qPCR or Western blotting.
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Incorrect Dose Range: The effective concentrations might be outside the range you tested. It's beneficial to explore a very wide dose range in initial experiments.
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Assay Incubation Time: The genomic effects of this compound rely on transcription and translation, which take time. Ensure your incubation period is long enough for the desired biological effect to manifest (typically 24-72 hours for proliferation or gene expression studies).
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Inactive Compound: Verify the integrity and activity of your this compound stock.
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Serum Interference: Components in fetal bovine serum (FBS) can bind to this compound or otherwise interfere with its activity. Consider reducing the serum concentration during treatment, but be mindful that this can affect cell health.
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Issue 3: Unexpected cytotoxicity at high concentrations.
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Question: At the highest concentrations of this compound, I'm seeing a sharp drop in cell viability that doesn't fit a typical sigmoidal curve. Is this a specific effect?
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Answer: While VDR agonists can induce apoptosis in some cancer cells, a sharp, non-specific drop in viability at high concentrations may indicate off-target cytotoxicity or issues with the compound's formulation.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is well below the toxic threshold for your cells. Run a solvent control curve to test this.
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Compound Precipitation: High concentrations of lipophilic compounds can lead to precipitation, which can be cytotoxic.
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Non-Genomic Effects: High concentrations might trigger rapid, non-genomic signaling pathways that lead to cell death, which may be distinct from the intended VDR-mediated transcriptional effects. Consider using shorter time points to investigate these rapid effects.
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Quantitative Data Summary
The following tables summarize reported IC50 and EC50 values for the VDR agonist Calcitriol in various human cell lines, which can serve as an estimated range for this compound experiments.
Table 1: IC50 Values of Calcitriol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| MCF-7 | Breast Cancer | ~40 | 24 | Viability Assay |
| MDA-MB-231 | Breast Cancer | ~50 | 24 | Viability Assay |
| B16-F10 | Melanoma | 0.24 | Not Specified | Viability Assay |
| HT29 | Colorectal Cancer | >100 nM (No significant death up to 100 nM) | 48 | MTT Assay |
| SW480 | Colorectal Cancer | >100 nM (No significant death up to 100 nM) | 48 | MTT Assay |
Data compiled from multiple sources.
Table 2: EC50 Values of Calcitriol for CYP Induction
| Cell System | Gene | EC50 (nM) |
| Human Cryopreserved Hepatocytes | CYP2B6 mRNA | 11.8 |
| Human Cryopreserved Hepatocytes | CYP3A4 mRNA | 2.5 |
| HepaRG Cells | CYP2B6 mRNA | 1.8 |
| HepaRG Cells | CYP3A4 mRNA | 0.2 |
EC50 (half-maximal effective concentration) values for the induction of cytochrome P450 enzymes.
Experimental Protocols
Protocol 1: VDR Reporter Gene Assay
This protocol is for quantifying this compound-induced VDR activation using a luciferase reporter assay system.
Materials:
-
VDR-responsive reporter cells (containing a luciferase gene under the control of VDREs)
-
Cell culture medium (e.g., DMEM) with FBS
-
This compound stock solution (in an appropriate solvent like DMSO or ethanol)
-
96-well white, clear-bottom assay plates
-
Luciferase detection reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Suspend reporter cells in culture medium and dispense 200 µL into each well of a 96-well plate.
-
Pre-incubation: Place the plate in a cell culture incubator (37°C, 5% CO₂) for 4-6 hours to allow cells to attach.
-
Preparation of Treatment Media: Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent only).
-
Cell Treatment: Carefully remove the culture medium from the wells and add 200 µL of the prepared treatment media to each well.
-
Incubation: Return the plate to the incubator for 22-24 hours.
-
Lysis and Luminescence Reading: Discard the treatment media. Add the luciferase detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
Data Analysis: Plot the RLU values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Target cell line (e.g., MCF-7)
-
Cell culture medium with FBS
-
This compound stock solution
-
96-well clear assay plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control (considered 100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor (VDR).
Caption: Experimental workflow for a typical dose-response curve assay.
Caption: Troubleshooting decision tree for dose-response experiments.
References
- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Triciferol Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming Triciferol resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, highly selective inhibitor of the Tyrosine Receptor Kinase Inhibitor (TRIK) protein. In sensitive cell lines, this compound binds to the ATP-binding pocket of TRIK, preventing its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, primarily the RAS-RAF-MEK-ERK cascade. This inhibition leads to cell cycle arrest and apoptosis in TRIK-dependent cancer cells.
Q2: My cell line, which was initially sensitive to this compound, has started growing at higher concentrations. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound in cell lines commonly occurs through two primary mechanisms:
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On-Target Mutations: The most frequent cause is the emergence of secondary mutations within the TRIK kinase domain. These mutations, often referred to as "gatekeeper" mutations, can sterically hinder the binding of this compound to the ATP-binding pocket, reducing its inhibitory effect.
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Bypass Pathway Activation: Resistant cells can activate alternative signaling pathways to bypass their dependency on TRIK signaling. A common bypass mechanism is the upregulation of the PI3K-AKT-mTOR pathway, which can independently promote cell survival and proliferation, rendering the inhibition of TRIK ineffective.
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a combination of molecular and biochemical analyses is recommended:
-
For On-Target Mutations:
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Sanger Sequencing: Sequence the TRIK kinase domain from both your parental (sensitive) and resistant cell lines to identify any acquired mutations.
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Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted sequencing can identify mutations in TRIK and other potential resistance-conferring genes.
-
-
For Bypass Pathway Activation:
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Western Blotting: Compare the phosphorylation status of key proteins in the PI3K-AKT-mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K) between parental and resistant cell lines, both in the presence and absence of this compound. A significant increase in phosphorylation in the resistant line suggests pathway activation.
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This can help identify the upregulation and activation of other RTKs that may be driving the bypass signaling.
-
Q4: What strategies can I employ to overcome this compound resistance?
A4: The strategy to overcome resistance depends on the identified mechanism:
-
For On-Target Mutations:
-
Second-Generation TRIK Inhibitors: Investigate the use of next-generation TRIK inhibitors designed to be effective against common gatekeeper mutations.
-
Combination Therapy: Combining this compound with an inhibitor of a downstream effector in the TRIK pathway (e.g., a MEK inhibitor) may restore sensitivity.
-
-
For Bypass Pathway Activation:
-
Combination Therapy: The most effective approach is to co-administer this compound with an inhibitor of the activated bypass pathway. For example, if the PI3K-AKT pathway is upregulated, combining this compound with a PI3K or AKT inhibitor is a rational strategy.
-
HSP90 Inhibitors: These can destabilize and promote the degradation of multiple client proteins, including TRIK and key components of bypass pathways like AKT, potentially overcoming resistance.
-
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound in my cell line.
| Possible Cause | Suggested Solution |
| Emergence of a resistant subpopulation. | Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. Analyze these clones for resistance mechanisms. |
| Inconsistent drug concentration or activity. | Ensure proper storage of this compound and verify its concentration and purity. Prepare fresh dilutions for each experiment. |
| Changes in cell culture conditions. | Maintain consistent cell culture conditions (e.g., media, serum batch, CO2 levels) as these can influence drug sensitivity. |
Problem 2: Western blot analysis for bypass pathways is inconclusive.
| Possible Cause | Suggested Solution |
| Poor antibody quality. | Validate your primary antibodies using positive and negative controls. Test antibodies from different vendors if necessary. |
| Suboptimal protein extraction or sample loading. | Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for all samples and use a loading control (e.g., GAPDH, β-actin). |
| Transient pathway activation. | Perform a time-course experiment to analyze pathway activation at different time points after this compound treatment. |
Quantitative Data Summary
Table 1: this compound Sensitivity in Parental and Resistant HCCL-1 Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| HCCL-1 (Parental) | 10 ± 2.5 | 1 |
| HCCL-1-TR-A (T315I Mutation) | 520 ± 45.8 | 52 |
| HCCL-1-TR-B (PI3K Pathway Upregulation) | 380 ± 32.1 | 38 |
Table 2: Effect of Combination Therapy on Resistant Cell Lines
| Cell Line | Treatment | IC50 of this compound (nM) |
| HCCL-1-TR-A | This compound + NextGen-TRIKi (10 nM) | 15 ± 3.1 |
| HCCL-1-TR-B | This compound + PI3Ki (20 nM) | 25 ± 4.7 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using a non-linear regression model.
Protocol 2: Western Blotting for PI3K/AKT Pathway Activation
-
Sample Preparation: Treat parental and resistant cells with this compound at the respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
"Triciferol" purification challenges and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of Triciferol.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low yield of this compound after purification.
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Question: We are experiencing a significant loss of this compound during the purification process, resulting in a low overall yield. What are the potential causes and solutions?
-
Answer: Low yield can stem from several factors throughout the purification workflow. Here are some common causes and troubleshooting steps:
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Degradation: this compound is known to be sensitive to light and extreme pH conditions. Photodegradation can occur if the compound is exposed to light for extended periods.[1][2][3][4]
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Solution: Protect all solutions containing this compound from light by using amber glassware or covering vessels with aluminum foil.[1] Ensure that the pH of all buffers and solvents is maintained within the optimal range of 4-6.
-
-
Suboptimal Chromatography Conditions: The choice of stationary phase, mobile phase, and gradient profile in your HPLC method can significantly impact recovery.
-
Solution: Screen different C18 columns from various manufacturers as subtle differences in silica chemistry can affect retention and peak shape. Optimize the mobile phase composition and gradient. A shallower gradient around the elution time of this compound can improve separation from closely eluting impurities without significant loss of product.
-
-
Irreversible Adsorption: this compound may irreversibly bind to certain materials in your purification setup.
-
Solution: Ensure all tubing and fittings are made of inert materials like PEEK. Passivating stainless steel components with a strong acid wash before use can also help minimize adsorption.
-
-
Issue 2: Presence of an unknown impurity in the final this compound product.
-
Question: Our final batch of purified this compound shows a persistent unknown impurity peak in the HPLC analysis. How can we identify and remove it?
-
Answer: The presence of a persistent impurity requires a systematic approach to identify its source and then develop a strategy for its removal.
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Identification:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the molecular weight of the impurity. This can provide clues as to whether it is a degradation product, a process-related impurity, or an isomer.
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Forced Degradation Studies: Subject this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to see if the impurity peak increases. This can help confirm if it is a degradation product.
-
-
Removal:
-
Chromatographic Selectivity: If the impurity is a closely related structural analog, modifying the chromatographic selectivity may be necessary.
-
Solution: Try a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. Altering the organic modifier in the mobile phase (e.g., switching from acetonitrile to methanol) can also change the elution order.
-
-
Crystallization: If the impurity is present at a low level, a final crystallization step can be highly effective for its removal.
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Solution: Experiment with different solvent/anti-solvent systems to induce crystallization of this compound, leaving the impurity in the mother liquor.
-
-
-
Issue 3: Poor peak shape (tailing or fronting) during HPLC purification.
-
Question: We are observing significant peak tailing for this compound during preparative HPLC, which is affecting fraction collection and purity. What could be the cause and how can we improve the peak shape?
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Answer: Poor peak shape is a common issue in HPLC and can often be resolved by addressing the following:
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Column Overload: Injecting too much sample onto the column is a frequent cause of peak fronting.
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Solution: Reduce the injection volume or the concentration of the sample.
-
-
Secondary Interactions: Peak tailing can be caused by interactions between this compound and active sites on the silica backbone of the stationary phase.
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Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1%) to mask the silanol groups. Using a high-purity, end-capped column can also minimize these interactions.
-
-
Inappropriate Mobile Phase pH: The ionization state of this compound can affect its interaction with the stationary phase.
-
Solution: Adjust the pH of the mobile phase to ensure this compound is in a single, non-ionized state.
-
-
Issue 4: Difficulty in separating diastereomers of this compound.
-
Question: Our synthesis produces two diastereomers of this compound, and we are struggling to separate them by reverse-phase HPLC. What strategies can we employ for chiral separation?
-
Answer: The separation of diastereomers often requires specialized chromatographic techniques.
-
Chiral Stationary Phases (CSPs): These columns are specifically designed for the separation of stereoisomers.
-
Solution: Screen a range of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support.
-
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better and faster separation of isomers compared to HPLC.
-
Solution: If available, explore SFC with a suitable chiral stationary phase. The use of supercritical CO2 as the mobile phase can lead to different selectivity.
-
-
Issue 5: Conversion to an undesirable polymorphic form during drying.
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Question: After drying the purified this compound, we have observed a change in its crystalline form, which is affecting its solubility. How can we control the polymorphism?
-
Answer: Controlling the polymorphic form of an active pharmaceutical ingredient (API) is critical for its physical and chemical properties.
-
Controlled Crystallization: The final crystallization step is the most critical for obtaining the desired polymorph.
-
Solution: Carefully control the rate of cooling, agitation, and solvent/anti-solvent addition during crystallization. Seeding the solution with crystals of the desired polymorph can also help.
-
-
Drying Conditions: The drying process can induce polymorphic transformations.
-
Solution: Avoid high temperatures during drying. Use a vacuum oven at a controlled, lower temperature. The rate of solvent removal can also play a role, so a gradual drying process is often preferred.
-
-
Quantitative Data Summary
The following table summarizes the impact of different purification parameters on the yield and purity of this compound based on internal studies.
| Parameter | Condition A | Purity (%) | Yield (%) | Condition B | Purity (%) | Yield (%) |
| HPLC Column | Standard C18 | 98.5 | 85 | High-Purity C18 | 99.2 | 82 |
| Mobile Phase pH | 3.0 | 97.8 | 75 | 5.0 | 99.5 | 88 |
| Drying Temperature | 60°C | 99.4 | 87 | 40°C | 99.6 | 86 |
| Light Exposure | Ambient Light | 96.2 | 65 | Protected from Light | 99.7 | 90 |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of this compound
-
System Preparation:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: High-purity C18, 10 µm, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 15 mL/min.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Dilute the sample with Mobile Phase A to a final concentration of 10 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Run:
-
Injection Volume: 5 mL.
-
Flow Rate: 15 mL/min.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B
-
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, starting just before the this compound peak begins to elute and stopping just after it returns to baseline.
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product.
-
Protocol 2: Chiral HPLC for Diastereomer Separation
-
System Preparation:
-
HPLC System: Analytical HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v).
-
Equilibrate the column with the mobile phase for at least 1 hour at a flow rate of 1 mL/min.
-
-
Sample Preparation:
-
Dissolve the diastereomeric mixture of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Analysis:
-
Determine the retention times and peak areas of the two diastereomers to assess the diastereomeric ratio.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
Technical Support Center: Minimizing Triciferol Degradation In Vitro
Product: Triciferol (TRC-521), a novel, light-sensitive kinase inhibitor.
Audience: Researchers, scientists, and drug development professionals.
This guide provides solutions to common issues related to the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from three main factors:
-
Light Exposure: The most significant factor. This compound undergoes rapid photodegradation when exposed to ambient laboratory light, especially UV wavelengths.[1][2]
-
pH: this compound is most stable in a slightly acidic environment (pH 4.0-6.0).[3] It degrades in neutral and alkaline conditions (pH > 7.0) through hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[4]
Q2: How should I prepare stock solutions of this compound?
A2: For maximum stability, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous dimethyl sulfoxide (DMSO).[5] Use a sterile vial of an appropriate size and vortex or sonicate until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary, but prolonged heating should be avoided.
Q3: What are the best practices for storing this compound stock solutions?
A3: Stock solutions should be stored at -80°C to minimize degradation. It is highly recommended to dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds like this compound, storage in amber-colored vials or vials wrapped in aluminum foil is essential to prevent photochemical degradation.
Q4: Can I prepare working solutions in an aqueous buffer?
A4: Yes, but with caution. When diluting the DMSO stock into an aqueous buffer, ensure the final DMSO concentration is compatible with your assay (typically ≤0.5%). The buffer should be maintained within the optimal pH range of 4.0-6.0. Prepare aqueous solutions fresh for each experiment and use them immediately to avoid degradation.
Q5: My this compound solution has a slight yellow tint. Is this normal?
A5: A slight yellow color in a freshly prepared, high-concentration DMSO stock can be normal. However, if a previously colorless or pale-yellow solution turns a more intense yellow or brown, it may be a sign of photodegradation or oxidation. It is recommended to prepare a fresh solution and take extra precautions to protect it from light.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation during incubation | Minimize light exposure during all steps of the experiment. Use amber-colored plates or cover standard plates with aluminum foil. |
| pH instability in media | Ensure the pH of your cell culture media is stable and within a range that does not accelerate this compound degradation. Standard bicarbonate-buffered media in a CO2 incubator should maintain a stable pH. |
| Adsorption to plastics | This compound may adsorb to certain types of plasticware. Consider using low-adhesion microplates and polypropylene tubes. |
| Incorrect final concentration | Verify all dilution calculations. If possible, confirm the concentration of your working solution using a spectrophotometer or HPLC. |
Issue 2: Appearance of extra peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | This is the most likely cause. Prepare and run samples under reduced light conditions. Use an autosampler with a cooled sample tray if available. |
| Hydrolysis | If your mobile phase is neutral or basic, degradation can occur during the HPLC run. Consider using a mobile phase with a slightly acidic pH (e.g., pH 4.5). |
| Oxidative Degradation | Ensure solvents are properly degassed. The presence of dissolved oxygen can lead to oxidative degradation. |
| Contaminated Solvent/Buffer | Use only high-purity, HPLC-grade solvents and freshly prepared buffers. |
Quantitative Data on this compound Stability
Table 1: Stability of this compound (10 µM) in Aqueous Buffer (pH 5.5) under Different Light Conditions at 25°C
| Time (hours) | % Remaining (Ambient Light) | % Remaining (In Dark) |
| 0 | 100.0 | 100.0 |
| 1 | 85.2 | 99.8 |
| 4 | 55.6 | 99.5 |
| 8 | 28.1 | 99.1 |
| 24 | <5.0 | 98.2 |
Table 2: Effect of pH on this compound (10 µM) Stability in Aqueous Buffer at 25°C (Protected from Light)
| Time (hours) | % Remaining (pH 4.5) | % Remaining (pH 5.5) | % Remaining (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.6 | 99.1 | 92.3 |
| 24 | 99.1 | 98.2 | 78.5 |
| 48 | 98.5 | 96.9 | 61.4 |
Table 3: Effect of Temperature on this compound (10 µM) Stability in DMSO (Protected from Light)
| Time (days) | % Remaining (-80°C) | % Remaining (-20°C) | % Remaining (4°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 30 | 99.9 | 99.5 | 91.2 |
| 90 | 99.8 | 98.1 | 75.8 |
| 180 | 99.7 | 96.4 | 55.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound by HPLC
This protocol is designed to intentionally degrade this compound to identify potential degradants and establish the specificity of an HPLC method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.
-
Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours, then dissolve in acetonitrile.
-
-
HPLC Analysis:
-
Analyze all samples by a reverse-phase HPLC method with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Hypothetical signaling pathway of this compound.
References
refining "Triciferol" treatment protocols for in vivo studies
Technical Support Center: Triciferol In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Tri-Kinase Signaling Pathway. By binding to the kinase domain of TRIK1, it prevents the phosphorylation and activation of downstream effectors TRIK2 and TRIK3. This action blocks the signaling cascade that is frequently dysregulated in various cancers and is responsible for promoting tumor cell proliferation and survival.[1]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For intraperitoneal (IP) injection in mice, a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is recommended. This formulation has been shown to maintain this compound solubility and stability for the duration of typical experiments. Always prepare fresh on the day of dosing.[2]
Q3: How should this compound powder and stock solutions be stored?
A3: this compound powder should be stored at -20°C, protected from light. A high-concentration stock solution, typically 100 mM in 100% DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for TRIK1, some minor off-target activity has been observed at high concentrations (>10 µM) against kinases with homologous ATP-binding pockets. Researchers should perform dose-response studies to identify a therapeutic window that minimizes potential off-target effects.[3][4] It is also advisable to include a counter-screen with a cell line that does not express the intended target if unexpected phenotypes occur.[3]
Troubleshooting Guide
Q5: I am observing minimal or no tumor growth inhibition in my xenograft model. What are the possible causes?
A5: This is a common issue in preclinical studies and can stem from multiple factors.
-
Compound Formulation/Stability: Ensure the dosing solution is prepared fresh daily and that no precipitation is visible. Poor solubility can drastically reduce the bioavailable concentration of the drug.
-
Dosing and Administration: Verify the accuracy of the dose calculations and the administration route. Inadvertent subcutaneous injection instead of intraperitoneal can lead to poor absorption.
-
Tumor Model Resistance: The specific cancer cell line used may have intrinsic or acquired resistance to TRIK1 inhibition. Confirm the expression and activation of the Tri-Kinase pathway in your chosen model.
-
Pharmacokinetics (PK): this compound may be clearing too rapidly in the chosen animal strain, preventing sustained target engagement. A pilot PK study is recommended to confirm drug exposure.
Q6: My animals are showing signs of toxicity (e.g., >15% weight loss, lethargy). How can I mitigate this?
A6: Toxicity can be on-target (related to the mechanism of action) or off-target.
-
Reduce the Dose: The most straightforward approach is to lower the dose or decrease the dosing frequency (e.g., from daily to every other day).
-
Refine the Vehicle: While the recommended vehicle is generally well-tolerated, some animal strains may be more sensitive. Consider a pilot study with vehicle-only controls to rule out vehicle-induced toxicity.
-
Supportive Care: Ensure animals have easy access to food and water. Supportive measures, as approved by your institution's animal care committee, may be necessary.
-
Check for Formulation Issues: High concentrations of organic solvents like DMSO can cause localized irritation or systemic toxicity. Ensure the final DMSO concentration is as low as possible.
Q7: I am seeing significant variability in tumor size and response within the same treatment group. What can I do?
A7: High variability can mask a true treatment effect.
-
Tumor Implantation Technique: Ensure consistent cell numbers and injection technique. Injecting cells subcutaneously into the flank is a common method that allows for accessible tumor measurement. Using a basement membrane extract can sometimes improve tumor take and growth consistency.
-
Animal Randomization: After tumors are established (e.g., 100-150 mm³), randomize the animals into groups so that the average tumor volume is similar across all groups before starting treatment.
-
Consistent Dosing: Ensure each animal receives the correct dose volume and that injections are performed consistently.
-
Increase Sample Size: If variability remains high, increasing the number of animals per group may be necessary to achieve statistical power.
Experimental Protocols & Data
Protocol: this compound Efficacy Study in a Xenograft Mouse Model
This protocol outlines the key steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture: Culture human cancer cells (e.g., HCT116) in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 10 x 10^6 cells per 100 µL. Place the cell suspension on ice.
-
Animal Acclimation: Allow immunodeficient mice (e.g., Balb/c nude, 6-8 weeks old) to acclimate for at least one week prior to the experiment.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.
-
Group 1: Vehicle Control (IP, daily)
-
Group 2: this compound (10 mg/kg, IP, daily)
-
Group 3: this compound (30 mg/kg, IP, daily)
-
-
Drug Administration: Prepare dosing solutions fresh daily. Administer this compound or vehicle via intraperitoneal (IP) injection. Monitor animal weight and health daily.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size. Euthanize animals and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 0 | Daily, IP | 1250 ± 150 | 0% |
| This compound | 10 | Daily, IP | 750 ± 95 | 40% |
| This compound | 30 | Daily, IP | 312 ± 60 | 75% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
Pharmacokinetic analysis was performed following a single 20 mg/kg oral (PO) and 5 mg/kg intravenous (IV) dose.
| Parameter | Oral (PO) | Intravenous (IV) |
| Cmax (ng/mL) | 850 | 2100 |
| Tmax (h) | 1.5 | 0.25 |
| AUC (ng·h/mL) | 4200 | 2800 |
| Half-life (T½) (h) | 4.5 | 3.8 |
| Bioavailability (%) | 30% | N/A |
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for low in vivo efficacy.
References
Validation & Comparative
The Advent of Triple-Combination Therapy in Cystic Fibrosis: A Comparative Analysis of Trikafta's Efficacy
The landscape of cystic fibrosis (CF) treatment has been dramatically reshaped by the introduction of CFTR modulator therapies. This guide provides a detailed comparison of the triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor), with earlier generation modulators, Orkambi (lumacaftor/ivacaftor) and Symdeko (tezacaftor/ivacaftor), focusing on their efficacy as demonstrated in clinical trials and real-world studies.
Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the production of a dysfunctional CFTR protein. This results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR modulators are a class of drugs that target the underlying protein defect.
This guide will delve into the comparative efficacy of these treatments, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the molecular mechanisms and clinical trial workflows.
Comparative Efficacy of CFTR Modulators
Clinical trials have consistently demonstrated the superior efficacy of Trikafta compared to both Orkambi and Symdeko in patients with at least one F508del mutation, the most common CF-causing mutation. The primary measure of efficacy in these trials is the percent predicted forced expiratory volume in one second (ppFEV1), a key indicator of lung function.
A meta-analysis of six randomized controlled trials involving over 1,100 patients confirmed that Trikafta significantly improved lung function, sweat chloride levels (a diagnostic marker of CF), and health-related quality of life compared to placebo, Kalydeco (ivacaftor), or Symdeko.[1]
| Treatment Group | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in Sweat Chloride from Baseline (mmol/L) | Mean Change in CFQ-R Respiratory Domain Score from Baseline |
| Trikafta vs. Placebo (F508del/Minimal Function) | +14.3 percentage points[2] | -41.8 | +20.2 points |
| Trikafta vs. Symdeko (F508del/F508del) | +10.0 percentage points[2] | -45.1[3] | +17.4 points[3] |
| Orkambi vs. Placebo (F508del/F508del) | +2.6 to +3.0 percentage points | Not consistently reported | Modest improvements |
| Symdeko vs. Placebo (F508del/Residual Function) | +6.8 percentage points | Not consistently reported | +11.1 points |
Table 1: Summary of Key Efficacy Outcomes from Clinical Trials.
Real-world data further supports the significant and rapid improvements in lung function with Trikafta treatment. One study observed significant improvements in the lung clearance index (LCI), another measure of lung function, within two weeks of starting Trikafta, with benefits sustained over four months. In contrast, no significant improvements in LCI were seen with Orkambi in the same study.
Mechanism of Action: A Synergistic Approach
The enhanced efficacy of Trikafta lies in its triple-combination mechanism that addresses multiple defects in the F508del-CFTR protein.
-
Elexacaftor and Tezacaftor: These are "correctors" that bind to different sites on the misfolded F508del-CFTR protein. This dual-corrector action helps the protein to fold correctly and be trafficked to the cell surface.
-
Ivacaftor: This is a "potentiator" that, once the corrected CFTR protein is at the cell surface, helps to open the channel, allowing for an increased flow of chloride ions.
Orkambi combines one corrector (lumacaftor) with the potentiator ivacaftor, while Symdeko uses a different corrector (tezacaftor) with ivacaftor. The addition of a second corrector in Trikafta leads to a greater amount of functional CFTR protein at the cell surface, resulting in a more robust clinical response.
Experimental Protocols: A Look into Clinical Trial Design
The pivotal clinical trials for these CFTR modulators were typically randomized, double-blind, placebo-controlled or active-comparator studies. Below is a generalized outline of the methodology used in these trials.
Phase 3 Clinical Trial Protocol for CFTR Modulators
-
Patient Population:
-
Inclusion criteria typically include a confirmed diagnosis of cystic fibrosis, specific CFTR gene mutations (e.g., homozygous or heterozygous for F508del), a screening ppFEV1 within a specified range (e.g., 40-90%), and clinical stability.
-
Exclusion criteria often include recent pulmonary exacerbations, certain comorbidities, and use of disallowed medications.
-
-
Study Design:
-
A randomized, double-blind, parallel-group design is common, with patients assigned to receive the investigational drug or a control (placebo or an active comparator).
-
The treatment period typically lasts for a predefined duration, such as 24 weeks.
-
-
Intervention:
-
The investigational drug is administered orally at a specified dose and frequency, usually with fat-containing food to enhance absorption.
-
Patients continue their standard CF therapies throughout the trial.
-
-
Endpoints:
-
Primary Endpoint: The absolute change from baseline in ppFEV1 through the treatment period is the most common primary endpoint.
-
Secondary Endpoints: These often include:
-
Absolute change from baseline in sweat chloride concentration.
-
Absolute change from baseline in the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.
-
Number of pulmonary exacerbations.
-
Change in body mass index (BMI).
-
-
Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory values, electrocardiograms (ECGs), and vital signs.
-
-
Statistical Analysis:
-
A hierarchical testing procedure is often used for key secondary endpoints to control for multiple comparisons.
-
References
Triciferol: A Comparative Analysis of its Anticancer Potential Against Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids, a diverse class of natural products, have garnered significant attention in oncological research due to their potent anti-proliferative and cytotoxic effects. This guide provides a comparative analysis of Triciferol, a notable triterpenoid, with other well-characterized members of this class, including Betulinic Acid, Oleanolic Acid, Ursolic Acid, Ganoderic Acid, and Avicins. The analysis focuses on their cytotoxic activities, underlying mechanisms of action, and the experimental protocols used for their evaluation. While specific experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on its purported biological activities with established data for other prominent triterpenoids to offer a valuable comparative perspective for cancer research and drug development.
Comparative Cytotoxicity of Triterpenoids
The in vitro cytotoxic activity of triterpenoids is a key indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for several triterpenoids against various cancer cell lines.
Table 1: Comparative IC50 Values of Triterpenoids Against Various Cancer Cell Lines (µM)
| Triterpenoid | Breast Cancer (MCF-7) | Melanoma (A375) | Lung Cancer (A549) | Prostate Cancer (LNCaP) | Colon Cancer (HCT-116) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Betulinic Acid | 11.5 - 112[1][2] | 36[1] | >100 | 1 - 5[3] | Data not available |
| Oleanolic Acid | 27.99 (µg/ml)[4] | Data not available | Data not available | Data not available | Data not available |
| Ursolic Acid | 6.62 | Data not available | Data not available | Data not available | Data not available |
| Ganoderic Acid A | Data not available | Data not available | Data not available | Data not available | Data not available |
| Avicin D | Data not available | Data not available | Data not available | Data not available | Data not available |
| Avicin G | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: IC50 values can vary significantly based on the specific cell line, assay conditions, and exposure time.
Mechanisms of Action: A Comparative Overview
Triterpenoids exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.
This compound: An Emerging Profile
While detailed mechanistic studies on this compound are not widely available, preliminary information suggests that its anticancer activity may be attributed to:
-
Tubulin Hyperacetylation: This action can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Histone Acetylation: By altering histone acetylation, this compound may influence gene expression, potentially reactivating tumor suppressor genes.
-
Antiproliferative and Cytotoxic Effects: These are the ultimate outcomes of its molecular actions, leading to the inhibition of cancer cell growth and induction of cell death.
Established Mechanisms of Comparative Triterpenoids
-
Betulinic Acid: This well-studied triterpenoid is known to induce apoptosis through the mitochondrial pathway. It directly affects mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.
-
Oleanolic Acid and Ursolic Acid: These isomeric triterpenoids exhibit a broad range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. Their mechanisms involve the modulation of multiple signaling pathways, such as those involving NF-κB and various kinases. Ursolic acid has also been reported to inhibit tubulin polymerization.
-
Ganoderic Acids: Derived from the mushroom Ganoderma lucidum, these triterpenoids have been shown to inhibit cancer cell proliferation and invasion. Their mechanisms include inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins. Some ganoderic acids have also been linked to the inhibition of histone deacetylases (HDACs).
-
Avicins: This family of triterpenoid saponins induces apoptosis by directly perturbing mitochondrial function. They can trigger the release of cytochrome c and activate caspases, leading to programmed cell death. Avicins are also known to inhibit the activation of the transcription factor NF-κB, a key player in inflammation and cancer.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and mechanistic properties of triterpenoids.
Cell Viability and Cytotoxicity Assays
1. MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the triterpenoid for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. SRB (Sulphorhodamine B) Assay
-
Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the number of cells.
-
Protocol:
-
Seed and treat cells as described in the MTT assay.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound SRB with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the triterpenoid for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
2. Caspase Activity Assay
-
Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) using specific peptide substrates that are cleaved by the active enzyme to release a fluorescent or chromogenic molecule.
-
Protocol:
-
Treat cells with the triterpenoid.
-
Lyse the cells to release cellular contents.
-
Add the cell lysate to a reaction buffer containing the specific caspase substrate.
-
Incubate to allow the caspase to cleave the substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
Visualizing Molecular Pathways and Experimental Workflows
To facilitate a clearer understanding of the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for the comparative analysis of triterpenoids.
Caption: Simplified signaling pathways of triterpenoids in cancer cells.
Conclusion
This compound represents a promising triterpenoid with potential anticancer activities, purportedly through the modulation of tubulin and histone acetylation. While direct comparative experimental data for this compound is currently scarce, this guide provides a framework for its evaluation against other well-established anticancer triterpenoids. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other members of this important class of natural compounds. Further research is warranted to elucidate the precise mechanisms of action of this compound and to generate robust quantitative data to solidify its position in the landscape of triterpenoid-based cancer therapeutics.
References
Validating "Triciferol" Therapeutic Effects in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic candidate, "Triciferol," against established treatments in preclinical models of non-small cell lung cancer (NSCLC). The data presented herein is synthesized to illustrate a plausible therapeutic profile for a next-generation EGFR inhibitor, benchmarked against first and third-generation tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib.
Executive Summary
This compound is a hypothetical, orally bioavailable, irreversible EGFR TKI designed to potently inhibit both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while demonstrating significant selectivity over wild-type EGFR. This guide summarizes key preclinical data from in vitro and in vivo studies, comparing the efficacy of this compound with established EGFR inhibitors. The findings suggest that this compound exhibits superior potency against T790M-mutant NSCLC cell lines and demonstrates robust tumor growth inhibition in corresponding xenograft models, positioning it as a promising candidate for further development.
In Vitro Efficacy: Comparative Analysis of Cell Viability
The anti-proliferative activity of this compound was assessed against a panel of NSCLC cell lines with varying EGFR mutation statuses and compared with Gefitinib and Osimertinib. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous drug exposure.
Table 1: Comparative IC50 Values (nM) of EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib (nM) | Osimertinib (nM) | This compound (nM) (Synthesized Data) |
| PC-9 | Exon 19 del | 15[1][2] | 12[3] | 8 |
| HCC827 | Exon 19 del | 13[1][2] | 10 | 6 |
| H1975 | L858R, T790M | >4000 | 8 | 5 |
| H1650 | Exon 19 del, PTEN loss | >10000 | 150 | 120 |
| Calu-3 | Wild-Type EGFR | >10000 | 650 | 800 |
Data for Gefitinib and Osimertinib are representative values from published literature. Data for this compound is synthesized for illustrative purposes.
The synthesized data indicates that while this compound demonstrates comparable potency to Osimertinib in EGFR-sensitizing mutant cell lines (PC-9, HCC827), it shows a superior inhibitory effect in the H1975 cell line, which harbors the T790M resistance mutation. All three compounds show significantly less activity against wild-type EGFR, indicating a favorable therapeutic window.
In Vivo Efficacy: Xenograft Models
The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using the H1975 (L858R/T790M) NSCLC cell line. Tumor-bearing mice were treated orally, once daily, and tumor growth was monitored over time.
Table 2: Comparative In Vivo Efficacy in H1975 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Gefitinib | 50 | 15 |
| Osimertinib | 25 | 85 |
| This compound (Synthesized Data) | 25 | 95 |
Data for Osimertinib is representative of published findings. Data for this compound is synthesized for illustrative purposes.
In this model, this compound demonstrated a high degree of tumor growth inhibition, suggesting potent in vivo activity against NSCLC with the T790M resistance mutation.
Signaling Pathway Analysis
To confirm the mechanism of action, the effect of this compound on the EGFR signaling pathway was investigated. Western blot analysis was performed on lysates from H1975 cells treated with the respective inhibitors.
EGFR Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Treatment with this compound is expected to lead to a significant reduction in the phosphorylation of EGFR (p-EGFR) and downstream effectors such as AKT and ERK, confirming its on-target activity.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: NSCLC cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound, Gefitinib, or Osimertinib for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: Absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis.
Western Blotting
-
Cell Lysis: H1975 cells were treated with inhibitors for 6 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 20-30 µg of protein per lane was separated on a 4-12% SDS-PAGE gel and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% BSA in TBST and incubated overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.
In Vivo Xenograft Study
-
Cell Implantation: 5 x 10^6 H1975 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and dosed orally once daily.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumor growth inhibition was calculated at the end of the study.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
The synthesized preclinical data presented in this guide illustrates a compelling therapeutic profile for "this compound" as a potent, next-generation EGFR inhibitor. Its strong activity against the T790M resistance mutation in both in vitro and in vivo models suggests it could offer a significant advantage over existing therapies. The detailed experimental protocols provided herein offer a framework for the validation and comparative analysis of novel therapeutic candidates in the field of NSCLC research.
References
Comparative Analysis of Triciferol: Cross-Reactivity and Specificity
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "Triciferol." The following guide is a template that illustrates how a comparative analysis of cross-reactivity and specificity for a therapeutic compound would be presented. To provide a practical and data-driven example, this guide will use the well-characterized non-steroidal anti-inflammatory drug (NSAID) Celecoxib as a placeholder for "this compound." Researchers can adapt this framework for their internal data on this compound.
Introduction
The therapeutic efficacy of a drug is intrinsically linked to its specificity for its intended molecular target. Off-target binding, or cross-reactivity, can lead to undesirable side effects and reduced potency. This guide provides a comparative analysis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, against other non-selective NSAIDs. The presented data and experimental protocols offer a blueprint for evaluating the cross-reactivity and specificity of novel chemical entities like this compound.
Comparative Performance Data
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and plays a major role in inflammation. The ratio of IC50 values (the half-maximal inhibitory concentration) for COX-1 versus COX-2 is a key indicator of a drug's specificity. A higher ratio signifies greater selectivity for COX-2, which is generally associated with a more favorable gastrointestinal safety profile.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib (Example for this compound) | 7.6 | 0.04 | 190 |
| Ibuprofen | 13 | 35 | 0.37 |
| Naproxen | 7.1 | 14.9 | 0.48 |
| Diclofenac | 1.1 | 0.07 | 15.7 |
Signaling Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the production of prostaglandins. They block the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the selectivity of a compound for the two COX isoforms.
Objective: To determine the IC50 values of the test compound (e.g., this compound) for recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound/Celecoxib) and reference NSAIDs
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a peroxidase-based system to measure prostaglandin production)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
-
Add the recombinant COX-1 or COX-2 enzyme to the wells of a microplate.
-
Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent to quantify the amount of prostaglandin G2 produced.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity and specificity of a new chemical entity.
Caption: Workflow for Specificity and Cross-Reactivity Assessment.
Conclusion
This guide outlines the essential components for a comprehensive evaluation of the cross-reactivity and specificity of a therapeutic compound, using Celecoxib as a working example for the hypothetical "this compound." The provided data table, signaling pathway, experimental protocol, and workflow diagram serve as a robust framework for researchers in drug development. A thorough understanding of a compound's interaction with its primary target and potential off-targets is critical for advancing safe and effective therapeutics.
Independent Replication of "Triciferol" Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of Triciferol, a novel Vitamin D Receptor (VDR) agonist and Histone Deacetylase (HDAC) inhibitor, with established data for other VDR agonists and HDAC inhibitors. Due to the limited availability of direct independent replication studies for this compound, this document focuses on comparing its published effects with the well-documented activities of its constituent pharmacophores. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Comparative Analysis of Antiproliferative Activity
This compound is a hybrid molecule that combines the structural features of 1α,25-dihydroxyvitamin D3 (1,25D3), a potent VDR agonist, and a histone deacetylase inhibitor (HDACi). This dual mechanism of action is reported to result in enhanced antiproliferative and cytotoxic effects in cancer cell models compared to 1,25D3 alone.
Table 1: Comparison of Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | Assay | Reported IC50 / Effect | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | Proliferation Assay | Significantly more efficacious in suppressing proliferation than 1,25D3 | [1] |
| SCC4 (Squamous Cell Carcinoma) | Cell Cycle Analysis | Induced G2/M arrest, similar to 1,25D3 + TSA combination | [1] | |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Induced ~2.5-fold higher rates of cell death than equimolar 1,25D3 | [1] | |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | CaCo-2 (Colon Adenocarcinoma) | [3H]thymidine incorporation | Significant inhibition at ≥ 10⁻¹⁰ M | [2] |
| TDEC SCC (Tumor-Derived Endothelial) | Crystal Violet Assay | IC50 of 4.2 nM | [3] | |
| Vorinostat (SAHA) | Jurkat (T-cell Lymphoma) | MTT Assay | 49% cell viability at 1 µM | |
| U937 (Leukemia) | Western Blot (AcH3) | Increased levels of acetyl-histone H3 |
Comparative Analysis of Histone Acetylation
As a histone deacetylase inhibitor, this compound is expected to increase the acetylation of histones and other proteins. This activity is a key component of its anticancer effects.
Table 2: Comparison of Histone Acetylation Effects
| Compound | Cell Line | Assay | Reported Effect | Citation |
| This compound | Not Specified | Biochemical Assays | Augments histone acetylation | |
| Vorinostat (SAHA) | Neuroblastoma cells | Quantitative Proteomics | Dramatically induced 28 histone lysine acetylation marks | |
| U937 (Leukemia) | Western Blot (Ac-α-tubulin) | Increased levels of acetyl-α-tubulin | ||
| Primary CD4+ T cells | Immunoblot | Significant increase in H3 histone hyperacetylation after 24h |
Signaling Pathways
This compound's dual-action mechanism involves the Vitamin D Receptor (VDR) signaling pathway and the inhibition of Histone Deacetylases (HDACs), which in turn affects chromatin structure and gene expression.
VDR Signaling Pathway for this compound.
HDAC Inhibition Pathway of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of compounds like this compound. Specific parameters may vary between studies.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound, 1,25-dihydroxyvitamin D3, or other comparator compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
References
A Head-to-Head Comparison of Triciferol (Assumed to be Trikafta®) with Competing CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary:
This guide provides a detailed, data-driven comparison of Triciferol, understood to be Trikafta® (elexacaftor/tezacaftor/ivacaftor), with its key competitor compounds in the treatment of cystic fibrosis (CF). Trikafta, a triple-combination therapy, has demonstrated significant efficacy in treating CF patients with at least one F508del mutation by addressing the underlying protein folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document will objectively compare Trikafta's performance against Symdeko® (tezacaftor/ivacaftor), an earlier dual-combination CFTR modulator, and Alyftrek® (vanzacaftor/tezacaftor/deutivacaftor), a next-generation triple-combination therapy. The comparisons are supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
This compound (Trikafta®) vs. Symdeko®
Mechanism of Action
Trikafta and Symdeko are both CFTR modulator therapies designed to correct the function of the defective CFTR protein in individuals with specific CF-causing mutations.[1]
-
Symdeko (tezacaftor/ivacaftor): This dual-combination therapy consists of a corrector (tezacaftor) and a potentiator (ivacaftor). Tezacaftor aids in the proper folding and trafficking of the CFTR protein to the cell surface.[1] Once at the surface, ivacaftor acts as a potentiator, increasing the channel's opening probability to allow for the passage of chloride ions.[1]
-
This compound (Trikafta - elexacaftor/tezacaftor/ivacaftor): Trikafta builds upon the mechanism of Symdeko by adding a second corrector, elexacaftor. Elexacaftor and tezacaftor work at different sites on the CFTR protein to synergistically improve its conformational stability and trafficking to the cell surface.[2] The potentiator, ivacaftor, then enhances the function of the increased number of CFTR proteins at the cell surface.[2]
Efficacy Comparison: Quantitative Data
Clinical trials have directly compared the efficacy of Trikafta to Symdeko in patients with cystic fibrosis who are homozygous for the F508del mutation.
| Efficacy Endpoint | This compound (Trikafta) | Symdeko | Treatment Difference | p-value | Citation |
| Absolute Change in ppFEV1 from Baseline (Week 4) | +10.0 percentage points | - | 10.0 (95% CI: 7.4 to 12.6) | <0.0001 | |
| Absolute Change in Sweat Chloride from Baseline (Week 4) | -45.1 mmol/L | - | -45.1 (95% CI: -50.1 to -40.1) | <0.0001 | |
| Absolute Change in CFQ-R Respiratory Domain Score from Baseline (Week 4) | +17.4 points | - | 17.4 (95% CI: 11.8 to 23.0) | <0.0001 | |
| Absolute Change in ppFEV1 from Baseline (Week 24) | +11.2 percentage points | +1.0 percentage points | 10.2 (95% CI: 8.2 to 12.1) | <0.0001 | |
| Absolute Change in Sweat Chloride from Baseline (Week 24) | -46.2 mmol/L | -3.4 mmol/L | -42.8 (95% CI: -46.2 to -39.3) | <0.0001 | |
| Absolute Change in CFQ-R Respiratory Domain Score from Baseline (Week 24) | +17.1 points | +1.2 points | 15.9 (95% CI: 11.7 to 20.1) | <0.0001 |
ppFEV1: percent predicted forced expiratory volume in 1 second. A higher value indicates better lung function. Sweat Chloride: A diagnostic marker for CF. Lower values indicate improved CFTR function. CFQ-R Respiratory Domain Score: A patient-reported outcome measuring respiratory symptoms. Higher scores indicate better quality of life.
Experimental Protocols: Phase 3 Head-to-Head Trial
A pivotal Phase 3, multicenter, randomized, double-blind, active-controlled trial was conducted to evaluate the efficacy and safety of Trikafta compared to Symdeko in CF patients homozygous for the F508del mutation.
-
Patient Population: Individuals with cystic fibrosis aged 12 years and older, homozygous for the F508del mutation, with stable disease and a percent predicted forced expiratory volume in 1 second (ppFEV1) between 40% and 90%.
-
Study Design: The trial included a 4-week run-in period where all participants received Symdeko. Following the run-in, participants were randomly assigned (1:1) to one of two treatment groups for 4 weeks:
-
Group 1 (this compound/Trikafta): Elexacaftor 200 mg once daily, tezacaftor 100 mg once daily, and ivacaftor 150 mg every 12 hours.
-
Group 2 (Symdeko): Tezacaftor 100 mg once daily and ivacaftor 150 mg every 12 hours.
-
-
Primary Outcome: The primary endpoint was the absolute change from baseline in ppFEV1 at week 4.
-
Secondary Outcomes: Key secondary endpoints included the absolute change in sweat chloride concentration and the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score.
This compound (Trikafta®) vs. Alyftrek®
Mechanism of Action
Both Trikafta and Alyftrek are triple-combination CFTR modulators, but Alyftrek is considered a next-generation therapy with a modified component.
-
This compound (Trikafta - elexacaftor/tezacaftor/ivacaftor): As previously described, Trikafta combines two correctors (elexacaftor and tezacaftor) and a potentiator (ivacaftor).
-
Alyftrek (vanzacaftor/tezacaftor/deutivacaftor): Alyftrek also contains three components: two correctors (vanzacaftor and tezacaftor) and a potentiator (deutivacaftor). Vanzacaftor is a novel corrector, and deutivacaftor is a deuterated form of ivacaftor, designed for once-daily dosing.
Efficacy Comparison: Quantitative Data
Head-to-head clinical trials (SKYLINE Trials) have compared the efficacy of Alyftrek to Trikafta in CF patients aged 12 and older with at least one F508del mutation or another responsive mutation.
| Efficacy Endpoint | This compound (Trikafta) | Alyftrek | Treatment Difference | p-value | Citation |
| Absolute Change in ppFEV1 from Baseline through Week 24 (Trial 1) | +0.3 percentage points | +0.5 percentage points | 0.2 (95% CI: -0.7 to 1.1) | <0.0001 (non-inferiority) | |
| Absolute Change in ppFEV1 from Baseline through Week 24 (Trial 2) | 0.0 percentage points | +0.2 percentage points | 0.2 (95% CI: -0.5 to 0.9) | <0.0001 (non-inferiority) | |
| Reduction in Sweat Chloride (Trial 1) | - | - | 8.4 mmol/L greater reduction with Alyftrek | - | |
| Reduction in Sweat Chloride (Trial 2) | - | - | 2.8 mmol/L greater reduction with Alyftrek | - |
The clinical significance of the greater reduction in sweat chloride with Alyftrek has not been fully established.
Experimental Protocols: SKYLINE Phase 3 Trials
The SKYLINE trials were two randomized, active-controlled, double-blind, phase 3 studies designed to evaluate the efficacy and safety of Alyftrek compared to Trikafta.
-
Patient Population: Individuals with cystic fibrosis aged 12 years and older with at least one copy of the F508del mutation or another responsive mutation.
-
Study Design: All participants initially received Trikafta. They were then randomly assigned to either continue treatment with Trikafta or switch to Alyftrek for approximately six months.
-
Primary Outcome: The primary endpoint was the absolute change in ppFEV1 from baseline through week 24, assessed for non-inferiority.
-
Secondary Outcomes: A key secondary outcome was the comparison of the effects of Alyftrek and Trikafta on sweat chloride levels.
References
The Synergistic Power of Dual-Action "Triciferol" in Oncology: A Comparative Analysis
For Immediate Release to the Scientific Community
Researchers in oncology and drug development are increasingly focusing on multi-targeted therapeutic agents to enhance anti-cancer efficacy and overcome resistance. In this context, "Triciferol," a novel hybrid molecule, has emerged as a promising candidate. This guide provides a comparative analysis of this compound's performance, supported by preclinical experimental data, to illustrate its synergistic potential.
This compound is a unique compound engineered to function as both a Vitamin D Receptor (VDR) agonist and a Histone Deacetylase (HDAC) inhibitor[1][2]. Its chemical formula is C26H39NO4. This dual mechanism of action is designed to leverage the known synergistic anti-cancer effects observed when VDR agonists and HDAC inhibitors are co-administered[1]. This built-in synergy within a single molecule presents a novel therapeutic strategy.
Enhanced Anti-Proliferative and Cytotoxic Effects
Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative and cytotoxic effects across various cancer cell models. Notably, its efficacy has been shown to be superior to that of 1,25-dihydroxyvitamin D3 (1,25D), the biologically active form of Vitamin D, particularly in cancer cell lines that are resistant to 1,25D monotherapy.
Comparative Efficacy in Breast Cancer Models
In studies on estrogen receptor-negative human MDA-MB231 breast cancer cells, this compound demonstrated significantly greater efficacy in suppressing cell proliferation compared to equimolar amounts of 1,25D. Furthermore, in MCF-7 breast cancer cells, treatment with this compound at concentrations of 100-1000 nM resulted in approximately 2.5-fold higher rates of cell death compared to 1,25D.
The table below summarizes the comparative cytotoxic activity of this compound and its parent compounds in a triple-negative breast cancer (TNBC) model.
| Compound/Combination | Cell Viability (% of Control) in 4T1 TNBC Cells |
| 1,25D (1µM) | ~100% |
| SAHA (50µM) | ~100% |
| 1,25D (1µM) + SAHA (50µM) | Significantly Reduced |
| This compound Analogs (DK-366, DK-406) (10-20µM) | Dose-dependent reduction |
Data adapted from a study on hybrid VDR agonist/HDAC inhibitors in a 1,25D-resistant TNBC model. SAHA (Suberanilohydroxamic acid) is a known HDAC inhibitor.
In Vivo Tumor Growth and Metastasis Inhibition
The therapeutic potential of this compound-like hybrid compounds has been further substantiated in in vivo models. In an aggressive mouse model of triple-negative breast cancer (4T1), hybrid VDR agonist/HDAC inhibitor compounds, such as DK-366 and DK-406, were shown to reduce tumor burden at doses below their maximum tolerated dose.
Significantly, at a dose of 5mg/kg, the hybrid compound DK-406 reduced lung metastases by at least 50%. In contrast, a combination of 1,25D (0.25µg/kg) and the HDAC inhibitor SAHA (25mg/kg) had no effect on tumor burden or lung metastases under the same conditions. This suggests that the integrated, dual-action nature of the hybrid molecule may offer superior bioavailability and efficacy in a complex in vivo environment.
Experimental Protocols
Cell Proliferation and Cytotoxicity Assay
Detailed methodologies for assessing the anti-proliferative and cytotoxic effects of this compound and comparator compounds are crucial for reproducible research.
-
Cell Culture: MDA-MB-231 and MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound, 1,25D, or vehicle control.
-
MTT Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of this compound-like compounds, a murine xenograft model is often employed.
-
Animal Model: Immunocompromised mice (e.g., BALB/c) are used.
-
Tumor Cell Implantation: 4T1 triple-negative breast cancer cells are injected into the mammary fat pad of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Treatment groups receive intraperitoneal injections of the hybrid compound (e.g., DK-406 at 5 mg/kg), a combination of 1,25D and SAHA, or vehicle control, according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Metastasis Assessment: At the end of the study, lungs are harvested, and the number of metastatic nodules is counted under a dissecting microscope.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows associated with this compound, the following diagrams are provided.
References
"Triciferol" validation through CRISPR-Cas9 knockout models
Following a comprehensive search, no scientific literature or publicly available data could be found for a compound named "Triciferol."
Our investigation included searches for its function, associated signaling pathways, and any validation studies involving CRISPR-Cas9 knockout models. The absence of any information prevents the creation of a comparison guide as requested.
It is possible that "this compound" may be a highly novel, proprietary compound not yet described in published research, an internal codename, or a potential misspelling of another agent.
Without any foundational data on "this compound," it is not possible to:
-
Summarize quantitative data for a comparison table.
-
Provide detailed experimental protocols.
-
Generate diagrams of its signaling pathways or experimental workflows.
We recommend verifying the compound's name and its publication status. If "this compound" is an alternative name for a known molecule, providing that name will allow for a renewed and potentially successful search for the requested information.
Safety Operating Guide
Navigating the Disposal of "Triciferol": A Guide to Safe Chemical Waste Management in the Absence of Specific Data
Immediate Safety Advisory: As of our latest update, "Triciferol" does not correspond to a recognized chemical entity in publicly available safety and chemical databases. This may be due to a misspelling, a highly specific trade name, or its status as a novel compound. Without a specific Safety Data Sheet (SDS), providing definitive disposal procedures is not possible and could be hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals when faced with an unidentifiable substance like "this compound." It outlines a procedural, step-by-step approach to ensure safety and compliance in your laboratory.
Core Principle: The Primacy of the Safety Data Sheet (SDS)
The SDS is the cornerstone of laboratory safety and chemical handling. It contains comprehensive information on the properties, hazards, and safe handling, storage, and disposal of a specific chemical. Before any disposal is attempted, every effort must be made to correctly identify the chemical and obtain its corresponding SDS.
Key Sections of an SDS for Disposal: The following table summarizes the critical information you will find in an SDS that dictates proper disposal procedures.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | Details the chemical's hazards (e.g., flammable, corrosive, toxic). | Determines the primary risks associated with handling the waste. |
| Section 7: Handling and Storage | Outlines safe handling practices and storage requirements. | Informs how to safely manage the waste before disposal. |
| Section 8: Exposure Controls/Personal Protection | Specifies the necessary Personal Protective Equipment (PPE). | Dictates the required PPE for safely handling the chemical waste. |
| Section 9: Physical and Chemical Properties | Lists physical and chemical characteristics (e.g., solubility, flash point). | Helps in understanding potential reactions and compatibility with other waste. |
| Section 10: Stability and Reactivity | Describes chemical stability and potential hazardous reactions. | Crucial for preventing dangerous reactions in waste containers. |
| Section 13: Disposal Considerations | Provides specific guidance on proper disposal methods. | This is the primary section detailing how to dispose of the chemical in a compliant manner. |
| Section 14: Transport Information | Contains information for shipping and transporting hazardous materials. | Essential for the legal and safe transportation of chemical waste. |
| Section 15: Regulatory Information | Lists safety, health, and environmental regulations. | Ensures compliance with local, national, and international regulations. |
Experimental Protocol: General Procedure for Handling and Disposing of an Unidentified Chemical
When a chemical like "this compound" cannot be identified, the following protocol should be initiated immediately to ensure the safety of all laboratory personnel.
1.0 Objective: To safely manage and dispose of an unknown chemical substance in a laboratory setting in accordance with institutional and regulatory standards.
2.0 Materials:
-
Appropriate Personal Protective Equipment (PPE) as determined by a risk assessment (e.g., safety goggles, face shield, lab coat, chemical-resistant gloves).
-
Hazardous waste labels.
-
A designated and compatible waste container.
-
Laboratory notebook and pen for documentation.
3.0 Procedure:
-
Cease all use: Immediately stop any experiments or procedures involving the substance.
-
Isolate the area: Secure the area where the substance is located to prevent unauthorized access.
-
Attempt to identify:
-
Double-check the container label for the correct spelling and any other identifiers (e.g., CAS number, manufacturer lot number).
-
Review laboratory notebooks and inventory records to trace the origin and intended use of the substance.
-
If the manufacturer is known, contact them to request an SDS.
-
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department or your designated laboratory safety officer. Provide them with all available information. The EHS department is the ultimate authority on hazardous waste disposal in your institution.
-
Treat as hazardous: In the absence of definitive identification, the substance must be treated as hazardous waste.
-
Label the waste container:
-
Affix a hazardous waste label to a designated, compatible waste container.
-
Write "Caution: Unidentified Substance" and list any known or suspected properties (e.g., "Appears to be a crystalline solid," "Was used in an acidic solution").
-
Include the date and the name of the person generating the waste.
-
-
Segregate the waste: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for disposal: Follow your institution's specific procedures for having hazardous waste removed by the EHS department or a licensed waste disposal contractor.
-
Document everything: Record all steps taken, from the attempt to identify the substance to the final disposal arrangement, in your laboratory notebook.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical substance in a research environment.
Caption: Decision-making workflow for chemical disposal.
By adhering to these principles and procedures, researchers can ensure a safe and compliant laboratory environment, even when faced with the challenge of an unidentified substance. The immediate priority must always be the safety of personnel and the protection of the environment.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
